molecular formula C10H8N2O4 B3301234 5-methyl-7-nitro-1H-indole-2-carboxylic acid CAS No. 90771-56-5

5-methyl-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B3301234
CAS No.: 90771-56-5
M. Wt: 220.18 g/mol
InChI Key: QDUDZZYFDPINJW-UHFFFAOYSA-N
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Description

5-Methyl-7-nitro-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a carboxylic acid moiety at the 2-position, a methyl group at the 5-position, and a nitro group at the 7-position of the indole scaffold. The indole-2-carboxylic acid core is a recognized pharmacophore in drug discovery, known for its ability to chelate metal ions, which is a key mechanism for inhibitors targeting metalloenzymes . Research into analogous structures has highlighted the potential of such compounds in the development of therapies for infectious diseases. Specifically, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication, with the core structure chelating active-site magnesium ions . Furthermore, structurally similar nitro-indoles have been extensively optimized in phenotypic screens against Trypanosoma cruzi , the parasite responsible for Chagas disease, indicating the value of this chemotype in antiparasitic drug discovery . The specific substitution pattern on this compound makes it a valuable intermediate or building block for synthetic chemists aiming to explore structure-activity relationships (SAR), modulate physicochemical properties, or improve metabolic stability in lead optimization campaigns . It is supplied as a solid and should be stored according to the provided safety data sheet. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-7-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-2-6-4-7(10(13)14)11-9(6)8(3-5)12(15)16/h2-4,11H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUDZZYFDPINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256338
Record name 5-Methyl-7-nitro-1H-indole-2-carboxylic acid
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Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90771-56-5
Record name 5-Methyl-7-nitro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90771-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-7-nitro-1H-indole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-methyl-7-nitro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methyl-7-nitro-1H-indole-2-carboxylic acid, a substituted indole with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties based on closely related analogues, and explores its potential biological significance.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The introduction of substituents, such as methyl and nitro groups, onto the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. This guide focuses on the specific regioisomer 5-methyl-7-nitro-1H-indole-2-carboxylic acid, exploring its chemical characteristics and potential as a building block for novel therapeutic agents.

Proposed Synthesis: A Strategic Approach via Japp-Klingemann and Fischer Indole Synthesis

A robust and versatile method for the synthesis of substituted indole-2-carboxylic acids is the combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[2][3][4] This two-step sequence offers a high degree of control over the substitution pattern of the final indole product.

Step 1: Japp-Klingemann Reaction for Hydrazone Formation

The synthesis would commence with the diazotization of 2-methyl-4-nitroaniline. The resulting diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, in a Japp-Klingemann reaction to yield the corresponding hydrazone intermediate.[2][4] The reaction proceeds through the coupling of the diazonium salt with the enolate of the β-ketoester, followed by the cleavage of the acetyl group.

Experimental Protocol: Japp-Klingemann Reaction (Proposed)

  • Diazotization of 2-methyl-4-nitroaniline:

    • Dissolve 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Hydrazone Formation:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring.

    • Allow the reaction mixture to stir at low temperature for several hours, then gradually warm to room temperature.

    • The precipitated hydrazone product is collected by filtration, washed with water, and dried.

Step 2: Fischer Indole Synthesis for Cyclization

The hydrazone intermediate obtained from the Japp-Klingemann reaction is then subjected to cyclization under acidic conditions to form the indole ring. This is the classic Fischer indole synthesis.[5][6] The reaction involves an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by the elimination of ammonia. Polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid are commonly used catalysts for this transformation.[7]

Experimental Protocol: Fischer Indole Synthesis (Proposed)

  • Cyclization:

    • Add the dried hydrazone intermediate to a pre-heated solution of polyphosphoric acid or a suitable acidic medium.

    • Heat the reaction mixture at an elevated temperature (e.g., 85-115 °C) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • The crude ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate will precipitate.

  • Hydrolysis:

    • The crude ester is then subjected to alkaline hydrolysis using a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).[7][8]

    • The reaction mixture is heated under reflux until the ester is completely hydrolyzed.

    • After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the desired 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

    • The final product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Diazonium Salt Diazonium Salt 2-methyl-4-nitroaniline->Diazonium Salt NaNO2, HCl Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-methylacetoacetate Ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate Ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate Hydrazone Intermediate->Ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate Fischer Indole Synthesis (Acid catalyst) 5-methyl-7-nitro-1H-indole-2-carboxylic acid 5-methyl-7-nitro-1H-indole-2-carboxylic acid Ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate->5-methyl-7-nitro-1H-indole-2-carboxylic acid Hydrolysis (NaOH, H3O+)

Caption: Proposed two-step synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be predicted based on the known data of its structural analogues.

PropertyPredicted Value/RangeBasis for PredictionCitation
Molecular Formula C₁₀H₈N₂O₄--
Molecular Weight 220.18 g/mol -[9]
Appearance Pale yellow to brown solidBased on related nitroindole compounds.[10]
Melting Point >250 °C (with decomposition)High melting points are characteristic of nitro-substituted indole carboxylic acids. For instance, 5-nitroindole-2-carboxylic acid has a melting point above 300°C.[11]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The carboxylic acid and nitro groups suggest some polarity, but the indole ring is largely nonpolar. Related compounds show solubility in DMSO.

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-methyl-7-nitro-1H-indole-2-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl protons, the N-H proton of the indole, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring will be particularly informative about the electronic effects of the substituents.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).[12]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.18). The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery

Nitro-substituted indole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is crucial for drug-receptor binding.

  • Antiviral Activity: Several indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[13][14] The carboxylic acid moiety is often crucial for chelating with metal ions in the active site of the enzyme.[15]

  • Enzyme Inhibition: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been explored as allosteric inhibitors of fructose-1,6-bisphosphatase, a potential target for the treatment of type 2 diabetes.[16]

  • Anticancer and Antimicrobial Properties: The indole scaffold is present in many anticancer and antimicrobial agents. The specific substitution pattern of 5-methyl-7-nitro-1H-indole-2-carboxylic acid could confer unique biological activities in these areas.[10]

Diagram of Potential Biological Interactions

Biological Interactions cluster_0 5-methyl-7-nitro-1H-indole-2-carboxylic acid cluster_1 Potential Biological Targets Molecule Carboxylic Acid Moiety Nitro Group Indole Scaffold HIV-1 Integrase HIV-1 Integrase Molecule->HIV-1 Integrase Metal Chelation Fructose-1,6-bisphosphatase Fructose-1,6-bisphosphatase Molecule->Fructose-1,6-bisphosphatase Allosteric Inhibition Other Enzymes/Receptors Other Enzymes/Receptors Molecule->Other Enzymes/Receptors Binding Interactions

Caption: Potential interactions of the title compound with biological targets.

Conclusion

5-methyl-7-nitro-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule for researchers in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Japp-Klingemann and Fischer indole reactions offers a viable pathway for its preparation. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics.

References

  • Japp–Klingemann reaction - Wikipedia.

  • The Japp‐Klingemann Reaction - ResearchGate.

  • The Fischer Indole Synthesis: A Semiempirical Study.

  • Fischer indole synthesis - Wikipedia.

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.

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  • A three-component Fischer indole synthesis - PubMed.

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  • APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals.

  • synthesis of 5-substituted indole derivatives, part ii.1.

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  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI.

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate.

  • 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook.

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Sources

5-methyl-7-nitro-1H-indole-2-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-methyl-7-nitro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to a wide range of biological targets. Modifications to the indole core, such as the introduction of nitro and methyl groups, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific derivative, 5-methyl-7-nitro-1H-indole-2-carboxylic acid, a molecule with potential for novel therapeutic applications.

Compound Identification and Physicochemical Properties

While a dedicated CAS number for 5-methyl-7-nitro-1H-indole-2-carboxylic acid has not been identified, its identity can be unequivocally established through its chemical structure and IUPAC name.

IUPAC Name: 5-methyl-7-nitro-1H-indole-2-carboxylic acid

Molecular Formula: C₁₀H₈N₂O₄

Molecular Weight: 220.18 g/mol

The physicochemical properties of this compound can be extrapolated from closely related analogs. The introduction of a methyl group at the 5-position is expected to increase lipophilicity, while the nitro group at the 7-position will be a strong electron-withdrawing group, influencing the acidity of the carboxylic acid and the overall electronic distribution of the indole ring.

Table 1: Predicted and Comparative Physicochemical Properties of Indole-2-Carboxylic Acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
5-methyl-7-nitro-1H-indole-2-carboxylic acid Not AssignedC₁₀H₈N₂O₄220.18Target compound; properties are predictive.
5-nitro-1H-indole-2-carboxylic acid16730-20-4C₉H₆N₂O₄206.16Electron-withdrawing nitro group at C5.[1][2]
7-nitro-1H-indole-2-carboxylic acid6960-45-8C₉H₆N₂O₄206.16Electron-withdrawing nitro group at C7.[3][4][5][6][7]
5-methyl-1H-indole-2-carboxylic acid10241-97-1C₁₀H₉NO₂175.18Electron-donating methyl group at C5.[8]
1-methyl-5-nitro-1H-indole-2-carboxylic acid71056-94-5C₁₀H₈N₂O₄220.18N-methylation with a nitro group at C5.[9]

Proposed Synthetic Pathway

A plausible synthetic route to 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be designed based on established indole synthesis methodologies, such as the Fischer indole synthesis, followed by functional group manipulations. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Hypothetical Synthesis
  • Step 1: Fischer Indole Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate.

    • React 4-methylphenylhydrazine with ethyl pyruvate in the presence of a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid) in a solvent like ethanol or toluene.

    • The reaction mixture is typically heated to facilitate cyclization.

    • The resulting ethyl 5-methyl-1H-indole-2-carboxylate is then isolated and purified using standard techniques like recrystallization or column chromatography.

  • Step 2: Nitration of Ethyl 5-methyl-1H-indole-2-carboxylate.

    • The selective nitration at the 7-position can be achieved by carefully choosing the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid at low temperatures is a common method.

    • The electron-donating methyl group at the 5-position and the directing effect of the indole nitrogen will influence the regioselectivity of the nitration.

    • The product, ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate, is then purified.

  • Step 3: Hydrolysis to 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

    • The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.[10]

    • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

    • Acidification of the reaction mixture with a strong acid (e.g., HCl) will precipitate the final product, 5-methyl-7-nitro-1H-indole-2-carboxylic acid, which can then be collected by filtration and dried.

Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Fischer Indole Synthesis cluster_intermediate2 Step 2: Nitration cluster_final Step 3: Hydrolysis 4-methylphenylhydrazine 4-methylphenylhydrazine Ethyl_5-methyl-1H-indole-2-carboxylate Ethyl_5-methyl-1H-indole-2-carboxylate 4-methylphenylhydrazine->Ethyl_5-methyl-1H-indole-2-carboxylate Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Ethyl_5-methyl-1H-indole-2-carboxylate Ethyl_5-methyl-7-nitro-1H-indole-2-carboxylate Ethyl_5-methyl-7-nitro-1H-indole-2-carboxylate Ethyl_5-methyl-1H-indole-2-carboxylate->Ethyl_5-methyl-7-nitro-1H-indole-2-carboxylate HNO₃/H₂SO₄ Final_Product 5-methyl-7-nitro-1H- indole-2-carboxylic acid Ethyl_5-methyl-7-nitro-1H-indole-2-carboxylate->Final_Product 1. NaOH 2. H₃O⁺

Caption: Proposed synthetic pathway for 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Potential Applications and Biological Significance

The biological activity of 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be inferred from the known applications of its structural analogs.

  • Enzyme Inhibition: 7-Nitro-1H-indole-2-carboxylic acid is a known potent and selective inhibitor of APE1 (Apurinic/apyrimidinic endonuclease-1), a key enzyme in DNA base excision repair.[3] This suggests that the target compound may also exhibit inhibitory activity against APE1 or other enzymes involved in cellular signaling pathways. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in diabetes.[11]

  • Antimicrobial and Anti-inflammatory Agents: 5-Nitroindole-2-carboxylic acid is utilized in the development of novel pharmaceuticals with anti-inflammatory and antimicrobial properties.[2] The presence of the nitro group is often associated with antimicrobial activity.

  • Drug Development Intermediate: Substituted indole-2-carboxylic acids are valuable intermediates in organic synthesis for the creation of more complex bioactive molecules.[2][12] The title compound could serve as a key building block for novel therapeutic agents. For instance, indole-2-carboxamides have been explored for their anti-trypanosoma cruzi activity.[10]

Conclusion

5-methyl-7-nitro-1H-indole-2-carboxylic acid represents a promising, albeit less-explored, chemical entity with significant potential in drug discovery and medicinal chemistry. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this guide provides a foundational framework for its synthesis and potential applications. Further research into this molecule is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • The Journal of the American Chemical Society. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]

  • PubChem. 5-methyl-1H-indole-2-carboxylic acid. [Link]

  • Thermo Scientific Chemicals. 7-Nitroindole-2-carboxylic acid, 96% 5 g. [https://www.thermofisher.com/order/catalog/product/B20786.06]([Link]

Sources

Safety Data Sheet SDS for 5-methyl-7-nitro-1H-indole-2-carboxylic acid

All waste materials should be disposed of in accordance with local, state, and federal regulations. The chemical should be mixed with a combustible solvent and burned in a chemical incinerator equipped with a burner and scrubber. [13]

References

  • PubChem. (n.d.). 5-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

The Emergent Therapeutic Landscape of 5-methyl-7-nitro-1H-indole-2-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this vast chemical space, 5-methyl-7-nitro-1H-indole-2-carboxylic acid emerges as a compound of significant interest for contemporary drug discovery. While direct and extensive research on this specific molecule is in its nascent stages, its structural features—a substituted nitro-indole core—place it at the intersection of several critical therapeutic pathways. This guide provides a comprehensive technical overview of the therapeutic potential of 5-methyl-7-nitro-1H-indole-2-carboxylic acid, drawing upon evidence from closely related analogs to postulate its utility as an anticancer, antiviral, and metabolic disease therapeutic agent. We will delve into its synthetic rationale, explore its likely molecular targets, and provide detailed experimental protocols for its biological evaluation.

Synthetic Strategy: A Plausible Route to 5-methyl-7-nitro-1H-indole-2-carboxylic acid

The synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be approached through established methods in indole chemistry, with the Reissert indole synthesis being a highly adaptable and efficient strategy. The following proposed synthesis provides a logical and experimentally sound pathway to the target compound.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the condensation of 2-methyl-4-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding α-keto ester. Subsequent reductive cyclization of the nitro group, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation, would yield the indole ring. Finally, hydrolysis of the ethyl ester would afford the desired 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Part 1: Anticancer Potential - Targeting the c-Myc Oncogene

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[3] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a transcriptional repressor.[2][4] Stabilization of this G4 structure by small molecules is a promising strategy for downregulating c-Myc expression.[4]

The Rationale: Insights from 5-Nitroindole Analogs

Studies on substituted 5-nitroindole derivatives have demonstrated their ability to bind to and stabilize the c-Myc promoter G-quadruplex.[5] These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species in cancer cells.[5] The presence of the nitro group on the indole scaffold is often crucial for this activity. Given these findings, 5-methyl-7-nitro-1H-indole-2-carboxylic acid is a strong candidate for investigation as a c-Myc G4-stabilizing agent.

Experimental Workflow: Evaluation as a c-Myc G-Quadruplex Binder

Caption: Workflow for evaluating the anticancer potential via c-Myc G-quadruplex binding.

Experimental Protocol: Fluorescent Indicator Displacement (FID) Assay

This assay is a high-throughput method to screen for and quantify the binding of ligands to G-quadruplex DNA.

  • Preparation of G-Quadruplex DNA: The c-Myc promoter G-quadruplex-forming oligonucleotide (e.g., Pu27) is diluted in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) and annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to facilitate G-quadruplex formation.

  • Assay Setup: In a 96-well plate, the annealed G-quadruplex DNA is incubated with a fluorescent probe (e.g., Thioflavin T) that exhibits enhanced fluorescence upon binding to the G-quadruplex.

  • Compound Addition: Serial dilutions of 5-methyl-7-nitro-1H-indole-2-carboxylic acid are added to the wells.

  • Measurement: The fluorescence is measured using a plate reader. A decrease in fluorescence intensity indicates the displacement of the fluorescent probe by the test compound, signifying binding to the G-quadruplex.

  • Data Analysis: The data is plotted as fluorescence intensity versus compound concentration, and the binding affinity (Kd) or the concentration required to displace 50% of the probe (DC50) is calculated.

Part 2: Antiviral Potential - Targeting HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[6] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs.[7][8]

The Rationale: The Promise of the Indole-2-carboxylic Acid Scaffold

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[7][9] Derivatives of this scaffold have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, with some compounds exhibiting IC50 values in the low micromolar range.[9][10] The mechanism of action is believed to involve the chelation of two Mg2+ ions within the active site of the integrase enzyme by the indole nucleus and the C2 carboxyl group.[7][8] The presence of a nitro group can further enhance binding interactions.

Experimental Workflow: Assessing HIV-1 Integrase Inhibition

Caption: Workflow for evaluating the potential as an HIV-1 integrase inhibitor.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate (oligonucleotide mimicking the host DNA).

  • Reaction Setup: The reaction is typically carried out in a buffer containing MgCl2. The integrase enzyme is pre-incubated with the test compound (5-methyl-7-nitro-1H-indole-2-carboxylic acid) at various concentrations.

  • Initiation: The reaction is initiated by the addition of the donor and target DNA substrates.

  • Incubation: The reaction mixture is incubated at 37°C to allow for the strand transfer reaction to occur.

  • Detection: The reaction products (strand transfer products) are separated by gel electrophoresis and visualized, often using a fluorescently labeled DNA substrate.

  • Quantification: The amount of strand transfer product is quantified, and the IC50 value (the concentration of inhibitor that reduces the strand transfer activity by 50%) is determined.

Part 3: Metabolic Disease Potential - Targeting Fructose-1,6-bisphosphatase and Chk2 Kinase

A. Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that produces glucose from non-carbohydrate precursors.[11] Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes.[12]

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of FBPase.[13][14] One potent inhibitor from this class demonstrated an IC50 of 0.99 μM.[13][14] These findings suggest that the 7-nitroindole scaffold can effectively target the allosteric site of FBPase, making 5-methyl-7-nitro-1H-indole-2-carboxylic acid a compelling candidate for investigation in this area.

B. Inhibition of Checkpoint Kinase 2 (Chk2)

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapy.[15]

A derivative of 7-nitro-1H-indole-2-carboxylic acid has been identified as a selective submicromolar inhibitor of Chk2 in vitro. This compound acts as a competitive inhibitor with respect to ATP and has been shown to inhibit Chk2 activity in cells. This provides a strong rationale for evaluating 5-methyl-7-nitro-1H-indole-2-carboxylic acid as a potential Chk2 inhibitor.

Experimental Protocols
  • Principle: FBPase activity is measured by coupling the production of fructose-6-phosphate to the reduction of NADP+, which is monitored at 340 nm.[11]

  • Reaction Mixture: A buffer containing Tris, MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase is prepared.

  • Inhibitor and Enzyme Addition: The test compound and FBPase are added to the reaction mixture and equilibrated.

  • Initiation: The reaction is started by the addition of the substrate, fructose-1,6-bisphosphate.

  • Measurement: The change in absorbance at 340 nm over time is recorded to determine the enzyme activity. The IC50 is calculated from a dose-response curve.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.[16]

  • Reaction Setup: In a 96- or 384-well plate, the Chk2 enzyme is incubated with its substrate (e.g., CHKtide), ATP, and various concentrations of the test compound.[7]

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to generate a luminescent signal with luciferase.

  • Measurement: The luminescence is measured using a luminometer, and the IC50 value is determined.

Data Summary: Biological Activities of Related Indole-2-Carboxylic Acid Derivatives

Compound ClassTargetKey FindingsIC50 ValuesReference
5-Nitroindole Derivatives c-Myc G-QuadruplexDownregulate c-Myc expression, induce cell-cycle arrest.Not specified[5]
Indole-2-carboxylic Acid Derivatives HIV-1 IntegraseInhibit strand transfer activity.3.11 µM (for compound 17a)[9][10]
7-Nitro-1H-indole-2-carboxylic Acid Derivatives Fructose-1,6-bisphosphatase (FBPase)Allosteric inhibitors.0.99 µM (for compound 3.9)[13][14]
7-Nitro-1H-indole-2-carboxylic Acid Derivative Checkpoint Kinase 2 (Chk2)Selective, ATP-competitive inhibitor.Submicromolar

Conclusion and Future Directions

While direct experimental data for 5-methyl-7-nitro-1H-indole-2-carboxylic acid is currently limited, the wealth of information available for structurally related compounds strongly supports its potential as a versatile scaffold for drug discovery. Its structural motifs suggest a high probability of activity against c-Myc G-quadruplexes, HIV-1 integrase, FBPase, and Chk2 kinase. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the comprehensive evaluation of this promising compound. Further investigation through synthesis and rigorous biological testing is warranted to fully elucidate its therapeutic potential and to pave the way for the development of novel therapeutics for cancer, HIV, and metabolic diseases.

References

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  • Buy 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (EVT-3053956) | 446830-73-5 - EvitaChem.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC.
  • Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent.
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An In-depth Technical Guide to the Bioavailability and Stability Profile of Substituted Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Therapeutic Potential of Substituted Indole Carboxylic Acids

Substituted indole carboxylic acids represent a burgeoning class of molecules in modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] The addition of a carboxylic acid moiety and further substitutions on the indole ring allows for a nuanced modulation of the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. These modifications can enhance target engagement, improve metabolic stability, and optimize oral bioavailability.[4][5]

However, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, primarily centered around achieving a desirable bioavailability and ensuring adequate stability. Poor aqueous solubility, rapid metabolism, and inherent instability of the indole ring can curtail the therapeutic potential of these compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key factors governing the bioavailability and stability of substituted indole carboxylic acids. We will delve into the intricate interplay of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and degradation pathways. Furthermore, this guide will present field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of robust and efficacious indole carboxylic acid-based therapeutics.

I. Physicochemical Properties: The Foundation of Bioavailability and Stability

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. For substituted indole carboxylic acids, a thorough understanding of these parameters is paramount for predicting and optimizing their in vivo performance.

A. Lipophilicity (LogP/LogD), Solubility, and pKa: A Delicate Balance

The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), is a critical determinant of its ability to traverse biological membranes. The carboxylic acid group, being ionizable, means that the lipophilicity of these compounds is highly pH-dependent.

  • pKa : The acid dissociation constant (pKa) of the carboxylic acid group typically falls in the range of 3.5 to 4.5.[6] This means that in the acidic environment of the stomach, the carboxylic acid will be largely protonated and neutral, favoring absorption. Conversely, in the more neutral pH of the intestines, it will be deprotonated and charged, which can limit passive diffusion.

  • LogP/LogD : Substituents on the indole ring can significantly alter the molecule's overall lipophilicity. Electron-withdrawing groups, such as halogens, can increase lipophilicity, while electron-donating groups, like methoxy groups, can have a more complex effect. Quantitative Structure-Activity Relationship (QSAR) studies have shown that there is often an optimal range of lipophilicity for biological activity and absorption.[7]

PropertyTypical Range/ValueInfluence on Bioavailability
pKa 3.5 - 4.5Governs the ionization state in different GI tract segments, impacting solubility and permeability.[6]
LogP/LogD7.4 Highly variable with substitutionA balance is crucial; too low may limit membrane permeability, too high can lead to poor aqueous solubility and high plasma protein binding.
Aqueous Solubility Generally low for neutral formsA key limiting factor for oral absorption.
B. The Impact of Substituents on Physicochemical Properties

The nature and position of substituents on the indole ring are powerful tools for fine-tuning the molecule's properties.

  • Halogens (F, Cl, Br) : Halogenation is a common strategy in drug design. Fluorine, in particular, can enhance metabolic stability and binding affinity without significantly increasing steric bulk.[8][9] The introduction of halogens generally increases lipophilicity.[5]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : These groups can influence the electron density of the indole ring, potentially affecting its susceptibility to oxidation and metabolism.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN) : These groups can impact the pKa of the indole N-H and influence metabolic pathways.

II. ADME Profile: The Body's Interaction with Substituted Indole Carboxylic Acids

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is crucial for predicting its pharmacokinetic behavior and potential for efficacy and toxicity.

A. Absorption

For orally administered drugs, absorption is primarily influenced by solubility and permeability. As discussed, the pH-dependent solubility of indole carboxylic acids presents a significant challenge. Strategies to enhance solubility, such as the use of amorphous solid dispersions or lipid-based formulations, are often necessary.[6]

Permeability across the intestinal epithelium can be assessed using in vitro models like the Caco-2 cell permeability assay. This assay provides valuable information on both passive diffusion and the potential for active transport or efflux.

B. Distribution

Once absorbed, the distribution of a drug to its target tissues is influenced by its plasma protein binding, lipophilicity, and tissue permeability. Highly lipophilic compounds may exhibit extensive plasma protein binding, limiting the concentration of free, active drug.

C. Metabolism: A Double-Edged Sword

Metabolism is a critical process that can lead to either detoxification and clearance or bioactivation to toxic metabolites. The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.

  • Phase I Metabolism (Oxidation) : CYP enzymes, particularly CYP2A6, CYP2E1, and CYP2C19, are known to oxidize the indole ring, leading to the formation of various hydroxylated metabolites, oxindoles, and isatins.[10] The position of substituents can direct the site of oxidation. For instance, substitution at the 3-position can block oxidation at that site, potentially shunting metabolism to other positions on the ring.[11]

  • Phase II Metabolism (Conjugation) : The carboxylic acid moiety is a prime target for glucuronidation, a major Phase II metabolic pathway that facilitates excretion. The formation of acyl glucuronides is a common metabolic fate for indole carboxylic acids.[12][13] These glucuronide conjugates are generally more water-soluble and readily excreted.

ADME_Pathway cluster_Absorption Absorption (Gut) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Permeation Permeation Dissolution->Permeation LogD, pKa Systemic Circulation Systemic Circulation Permeation->Systemic Circulation Portal Vein Plasma Protein Binding Plasma Protein Binding Systemic Circulation->Plasma Protein Binding Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Phase I (Oxidation) Phase I (Oxidation) Tissue Distribution->Phase I (Oxidation) Phase II (Glucuronidation) Phase II (Glucuronidation) Phase I (Oxidation)->Phase II (Glucuronidation) CYP450s Renal/Biliary Excretion Renal/Biliary Excretion Phase II (Glucuronidation)->Renal/Biliary Excretion

Figure 1: A simplified overview of the ADME pathway for orally administered substituted indole carboxylic acids.

D. Excretion

The primary route of excretion for substituted indole carboxylic acids and their metabolites is via the kidneys (renal excretion) and/or the bile (biliary excretion). The increased water solubility of metabolites, particularly glucuronide conjugates, facilitates their elimination from the body.

III. Stability Profile and Degradation Pathways

The inherent chemical stability of a drug molecule is a critical quality attribute that can impact its shelf-life, safety, and efficacy. The indole nucleus, while aromatic, is susceptible to degradation under various conditions.

A. Key Factors Influencing Stability
  • pH : The stability of indole derivatives can be pH-dependent. Both acidic and basic conditions can catalyze degradation, often through hydrolysis of substituents or degradation of the indole ring itself.

  • Oxidation : The electron-rich indole ring is prone to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ions.[10]

  • Light (Photostability) : Many indole compounds are sensitive to light and can undergo photodegradation.[14] This is a critical consideration for both drug substance and drug product manufacturing and storage.

B. Common Degradation Pathways

Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidizing agents, are essential for identifying potential degradation products and elucidating degradation pathways.[15][16][17]

Degradation_Pathways cluster_Degradation Degradation Pathways Substituted Indole Carboxylic Acid Substituted Indole Carboxylic Acid Oxidation Oxidation Substituted Indole Carboxylic Acid->Oxidation O₂, H₂O₂, Metal Ions Hydrolysis Hydrolysis Substituted Indole Carboxylic Acid->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation Substituted Indole Carboxylic Acid->Photodegradation UV/Vis Light Oxindoles, Isatins Oxindoles, Isatins Oxidation->Oxindoles, Isatins Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products Radical Species, Dimers Radical Species, Dimers Photodegradation->Radical Species, Dimers

Figure 2: Common degradation pathways for substituted indole carboxylic acids.

IV. Formulation Strategies to Enhance Bioavailability and Stability

For many substituted indole carboxylic acids, formulation development is not just an option but a necessity to achieve therapeutic viability.

A. Improving Solubility and Dissolution Rate
  • Particle Size Reduction : Micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions : Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

B. Prodrug Approaches

For compounds with poor permeability due to the charged carboxylic acid group, a prodrug strategy can be employed. Esterification of the carboxylic acid can create a more lipophilic molecule that can more readily cross the intestinal membrane. Once absorbed, the ester is cleaved by endogenous esterases to release the active parent drug.

C. Stabilization in Formulation
  • Antioxidants : The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can mitigate oxidative degradation.

  • Light Protection : Packaging in amber vials or other light-resistant containers is essential for photolabile compounds.

  • pH Control : For liquid formulations, buffering the solution to a pH of maximum stability is crucial.

V. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments to assess the bioavailability and stability of substituted indole carboxylic acids.

A. Protocol 1: Caco-2 Permeability Assay

This in vitro assay is the industry standard for predicting intestinal permeability.[12][18][19]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in appropriate media and conditions.
  • Seed cells onto semi-permeable filter supports in Transwell® plates.
  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be within the laboratory's established range.
  • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

3. Permeability Assessment:

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Prepare a stock solution of the test compound in DMSO and dilute to the final concentration in transport buffer.
  • For apical-to-basolateral (A-B) transport, add the compound solution to the apical chamber and transport buffer to the basolateral chamber.
  • For basolateral-to-apical (B-A) transport, add the compound solution to the basolateral chamber and transport buffer to the apical chamber.
  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of drug transport
  • A is the surface area of the filter membrane
  • C₀ is the initial concentration in the donor chamber

5. Data Interpretation:

  • Compare the Papp value to those of high and low permeability control compounds.
  • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caco-2 Cell Culture" -> "Seeding on Transwell Inserts"; "Seeding on Transwell Inserts" -> "Monolayer Formation (21-25 days)"; "Monolayer Formation (21-25 days)" -> "Monolayer Integrity Check (TEER)"; "Monolayer Integrity Check (TEER)" -> "Permeability Assay"; "Permeability Assay" -> "Sample Collection (Donor & Receiver)"; "Sample Collection (Donor & Receiver)" -> "LC-MS/MS Analysis"; "LC-MS/MS Analysis" -> "Calculate Papp & Efflux Ratio"; "Calculate Papp & Efflux Ratio" -> "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Caco-2 Cell Culture"; }

Figure 3: Workflow for the Caco-2 permeability assay.

B. Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo ADME properties of a compound.[20][21]

1. Animal Preparation:

  • Acclimate rodents (e.g., Sprague-Dawley rats) to the facility for at least one week.
  • Fast animals overnight before dosing.

2. Formulation and Dosing:

  • Prepare a suitable formulation of the test compound (e.g., a solution or suspension).
  • Administer the compound via the desired route (e.g., oral gavage or intravenous injection).

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Process blood to obtain plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[9]
  • Analyze the plasma samples.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.
  • Determine key pharmacokinetic parameters, including:
  • Maximum plasma concentration (Cmax)
  • Time to reach Cmax (Tmax)
  • Area under the plasma concentration-time curve (AUC)
  • Half-life (t₁/₂)
  • Clearance (CL)
  • Volume of distribution (Vd)
  • Oral bioavailability (F%) - calculated by comparing AUC after oral and intravenous administration.
C. Protocol 3: Forced Degradation Study

This study is crucial for understanding the stability of the drug substance and for developing a stability-indicating analytical method.[15][17][22]

1. Stress Conditions:

  • Acid Hydrolysis : Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C).
  • Base Hydrolysis : Treat the drug substance with 0.1 M NaOH at an elevated temperature.
  • Oxidative Degradation : Treat the drug substance with 3% H₂O₂ at room temperature.
  • Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 80°C).
  • Photodegradation : Expose the drug substance to UV and visible light as per ICH Q1B guidelines.

2. Sample Preparation and Analysis:

  • At various time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples.
  • Analyze all samples by a suitable analytical method, typically HPLC with UV or MS detection.

3. Data Evaluation:

  • Identify and quantify the degradation products.
  • Determine the primary degradation pathway(s).
  • Ensure the analytical method is "stability-indicating," meaning it can separate the parent drug from all significant degradation products.
D. Protocol 4: Excipient Compatibility Study

This study is essential for selecting appropriate excipients for formulation development.[19][23][24]

1. Sample Preparation:

  • Prepare binary mixtures of the drug substance with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
  • Prepare a control sample of the drug substance alone.
  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

2. Sample Analysis:

  • At initial and subsequent time points, analyze the samples for:
  • Appearance : Any change in color or physical state.
  • Assay : The amount of remaining drug substance.
  • Related Substances : The formation of any new degradation products.
  • Analytical techniques such as HPLC and DSC are commonly used.

3. Data Interpretation:

  • Compare the results of the binary mixtures to the control sample.
  • Any significant increase in degradation or the appearance of new degradation products in the presence of an excipient indicates a potential incompatibility.

VI. Conclusion: A Roadmap for Success

The development of substituted indole carboxylic acids as therapeutic agents holds immense promise. However, overcoming the inherent challenges of bioavailability and stability is a prerequisite for clinical success. This guide has provided a comprehensive framework for understanding and addressing these challenges. By integrating a thorough understanding of physicochemical properties, ADME profiles, and degradation pathways with robust experimental evaluation, researchers can rationally design and develop novel indole carboxylic acid-based drugs with optimized pharmacokinetic and stability profiles. The detailed protocols provided herein serve as a practical starting point for these critical studies, ultimately paving the way for the next generation of innovative medicines.

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  • A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. PubMed. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. [Link]

  • Metabolism of fluorine-containing drugs. PubMed. [Link]

  • The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ropinirole. Wikipedia. [Link]

  • Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes. PubMed. [Link]

  • A flavin-dependent tryptophan 6-halogenase and its use in modification of pyrrolnitrin biosynthesis. ResearchGate. [Link]

  • Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. ResearchGate. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers. [Link]

  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • KEGG PATHWAY Database. Genome.jp. [Link]

  • 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. MDPI. [Link]

  • Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Royal Society of Chemistry. [Link]

  • Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. PubMed. [Link]

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Methodological & Application

Application Note: Synthesis of 5-Methyl-7-nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid . It is designed for organic chemists and drug development professionals, prioritizing experimental reproducibility, mechanistic clarity, and safety.

Abstract & Application Scope

Substituted indole-2-carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for NMDA receptor antagonists (glycine site), FBPase inhibitors, and HIV-1 integrase inhibitors. The presence of a nitro group at the 7-position combined with a 5-methyl substituent presents specific synthetic challenges due to the electron-withdrawing nature of the nitro group, which deactivates the ring toward electrophilic cyclization.

This protocol details a robust, four-step synthesis starting from 4-methyl-2-nitroaniline . The route utilizes the Japp-Klingemann reaction to generate a hydrazone intermediate, followed by a Fischer Indole Cyclization mediated by polyphosphoric acid (PPA). This method is preferred over direct nitration, which lacks regioselectivity for the 7-position in the presence of a 2-carboxyl group.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, the indole core is constructed after establishing the substitution pattern on the benzene ring. The 2-carboxylic acid moiety is derived from an ethyl ester, which is formed via the cyclization of an ethyl pyruvate hydrazone.

Retrosynthesis Target 5-Methyl-7-nitro-1H-indole-2-COOH Ester Ethyl 5-methyl-7-nitroindole-2-carboxylate Target->Ester Hydrolysis Hydrazone Ethyl pyruvate 2-nitro-4-methylphenylhydrazone Ester->Hydrazone Fischer Cyclization (PPA) Aniline 4-Methyl-2-nitroaniline Hydrazone->Aniline Japp-Klingemann Reagent Ethyl 2-methylacetoacetate Hydrazone->Reagent + Diazonium coupling

Figure 1: Retrosynthetic strategy utilizing the Japp-Klingemann/Fischer Indole sequence.

Experimental Protocol

Stage 1: Diazotization and Japp-Klingemann Condensation

This stage converts the aniline into a diazonium salt, which then couples with ethyl 2-methylacetoacetate. Under basic conditions, the acetyl group of the keto-ester is cleaved (deacylation), yielding the desired hydrazone.

Reagents:

  • 4-Methyl-2-nitroaniline (2-Nitro-p-toluidine)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (conc. HCl)

  • Ethyl 2-methylacetoacetate[1]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)[2][3]

Protocol:

  • Diazotization:

    • In a 500 mL 3-neck flask, dissolve 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in concentrated HCl (30 mL) and water (30 mL).

    • Cool the suspension to 0–5 °C in an ice/salt bath.

    • Add a solution of

      
        (4.8 g, 69.0 mmol) in water (10 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/translucent yellow.
      
  • Coupling (Japp-Klingemann):

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (9.5 g, 66.0 mmol) in Ethanol (50 mL).

    • Prepare a solution of KOH (50% aq, chilled) and add it to the ester solution at 0 °C.

    • Critical Step: Slowly add the cold diazonium salt solution to the alkaline ester solution over 30–45 minutes. Maintain pH > 10 and temperature < 5 °C.

    • The acetyl group cleavage occurs in situ. A colored precipitate (the hydrazone) will form.

  • Isolation:

    • Stir for 2 hours at 0 °C, then allow to warm to room temperature overnight.

    • Acidify the mixture with dilute HCl to pH ~4.

    • Filter the precipitate, wash thoroughly with water, and dry in a vacuum oven at 45 °C.

    • Product: Ethyl pyruvate 2-nitro-4-methylphenylhydrazone (Yellow/Orange solid).

Stage 2: Fischer Indole Cyclization

The hydrazone is cyclized using Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid catalyst, facilitating the [3,3]-sigmatropic rearrangement.

Reagents:

  • Hydrazone intermediate (from Stage 1)[4]

  • Polyphosphoric Acid (PPA) - High viscosity

Protocol:

  • Pre-heat PPA (approx. 10-15 g per gram of hydrazone) in a beaker or wide-mouth flask to 80 °C to reduce viscosity.

  • Add the Hydrazone (dry powder) in small portions to the stirring PPA.

    • Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 110 °C during addition.

  • Once addition is complete, heat the mixture to 100–110 °C for 2–4 hours.

    • Monitoring: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quenching:

    • Cool the reaction mixture to ~60 °C.

    • Pour the syrup slowly onto crushed ice (approx. 5x the volume of PPA) with vigorous stirring.

    • Allow the PPA to fully hydrolyze/dissolve (this may take 1-2 hours of stirring).

  • Isolation:

    • Filter the resulting precipitate.[3]

    • Wash the filter cake with water until the filtrate is neutral.[5]

    • Recrystallize from Ethanol or EtOH/Water.

    • Product: Ethyl 5-methyl-7-nitroindole-2-carboxylate.

Stage 3: Saponification (Hydrolysis)

The ethyl ester is hydrolyzed to the free carboxylic acid using standard basic conditions.

Reagents:

  • Ethyl 5-methyl-7-nitroindole-2-carboxylate

  • Lithium Hydroxide (

    
    ) or NaOH
    
  • THF/Water or Methanol/Water (3:1)

Protocol:

  • Dissolve the indole ester (1.0 equiv) in THF/Water (3:1).

  • Add LiOH (3.0 equiv).

  • Stir at 60 °C for 4–6 hours.

  • Concentrate the organic solvent under reduced pressure.

  • Dilute with water and wash with Ethyl Acetate (to remove unreacted ester/impurities).

  • Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate.[3][5]

  • Filter, wash with water, and dry.[5][6]

  • Final Product: 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Japp-Klingemann cluster_1 Stage 2: Fischer Cyclization cluster_2 Stage 3: Hydrolysis Step1 4-Methyl-2-nitroaniline + NaNO2 / HCl Step2 Diazonium Salt (0-5 °C) Step1->Step2 Step3 Coupling with Ethyl 2-methylacetoacetate (OH- catalyzed deacylation) Step2->Step3 Step4 Intermediate: Hydrazone Step3->Step4 Step5 Hydrazone + PPA (Heat 100-110 °C) Step4->Step5 Step6 Quench on Ice Precipitation Step5->Step6 Step7 Ethyl 5-methyl-7-nitroindole-2-carboxylate Step6->Step7 Step8 LiOH / THF / H2O (60 °C) Step7->Step8 Step9 Acidify to pH 2 Step8->Step9 Final FINAL PRODUCT: 5-Methyl-7-nitro-1H-indole-2-COOH Step9->Final

Figure 2: Step-by-step reaction workflow from aniline precursor to final carboxylic acid.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
4-Methyl-2-nitroaniline 1.0SMPurity >98%
NaNO2 1.05ReagentKeep T < 5°C
Ethyl 2-methylacetoacetate 1.0ReagentFreshly distilled if old
PPA 10-15x (w/w)Solvent/CatMechanical stirring required
LiOH 3.0ReagentMonitor conversion by TLC
Troubleshooting Guide
  • Low Yield in Japp-Klingemann: Ensure the pH remains highly alkaline during the coupling. If the pH drops, the deacylation (loss of acetyl group) may be incomplete, leading to the wrong azo intermediate.

  • Incomplete Cyclization: Nitro groups deactivate the ring. If the reaction in PPA is sluggish at 100 °C, increase temperature to 115 °C but do not exceed 120 °C to avoid charring/decomposition.

  • PPA Handling: PPA is extremely viscous at room temperature. Always heat it before attempting to stir. When quenching, add the hot PPA to ice, not water to PPA, to manage the exotherm.

References

  • Parmerter, S. M.; Cook, A. G.; Dixon, W. B. (1958). "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole". Journal of the American Chemical Society, 80(17), 4621–4623. Link

  • Xu, B.; et al. (2014).[7][8] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase". Bioorganic & Medicinal Chemistry, 22(6), 1958-1965. Link

  • Organic Reactions (1959).[9] "The Japp-Klingemann Reaction".[1][9][10][11] Organic Reactions, Vol 10. Link

Sources

Technical Guide: Synthesis & Reagent Protocols for 5-Methyl-7-Nitro-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Target Molecule: 5-Methyl-7-nitro-1H-indole-2-carboxylic acid CAS Registry Number: (Analogous to 7-nitroindole-2-carboxylic acid, specific isomer CAS may vary by salt form) Primary Application: Critical intermediate in the synthesis of NMDA receptor antagonists (e.g., Gavestinel derivatives) and glycine site antagonists used in neuropharmacology.

This technical guide details the Fischer Indole Synthesis route, selected for its high regioselectivity in establishing the 5-methyl-7-nitro substitution pattern. Unlike direct nitration of indole derivatives—which often yields inseparable mixtures of 3, 4, and 6-nitro isomers—the Fischer approach constructs the indole core from a pre-functionalized hydrazine precursor, ensuring the nitro group is locked into the 7-position relative to the indole nitrogen.

Core Reaction Logic (Retrosynthetic Analysis)

The synthesis relies on the acid-catalyzed cyclization of an arylhydrazone.[1][2] The structural logic dictates the starting materials:

  • Indole Core Construction: Fischer Cyclization.[1][2]

  • C2-Carboxylate Source: Ethyl pyruvate (provides carbons 2 and 3 of the indole ring).

  • 5-Methyl & 7-Nitro Substituents: Sourced directly from 4-methyl-2-nitrophenylhydrazine .

    • Mechanism Note: The methyl group is para to the hydrazine nitrogen (becoming C5). The nitro group is ortho to the hydrazine nitrogen (becoming C7).

Reagent Profile & Safety Architecture

ReagentRoleCAS No.Critical PropertiesSafety & Handling
4-Methyl-2-nitrophenylhydrazine Limiting Reagent (Precursor)5423-07-4Orange solid; MP ~135°C.Toxic if swallowed. Skin irritant. Store cold.
Ethyl Pyruvate C2/C3 Synthon617-35-6Liquid; BP 144°C.Flammable. Keep anhydrous to prevent self-polymerization.
Polyphosphoric Acid (PPA) Cyclization Catalyst & Solvent8017-16-1Viscous liquid; Hygroscopic.Corrosive. Causes severe burns. High viscosity requires mechanical stirring.
Ethanol (Absolute) Solvent (Step 1)64-17-5Volatile liquid.Flammable. Use anhydrous for hydrazone formation.
Sodium Hydroxide (2M) Hydrolysis Reagent1310-73-2Caustic solution.Corrosive. Exothermic upon dissolution.
Toluene Work-up Solvent108-88-3Non-polar solvent.Flammable. Reproductive toxicity.

Experimental Protocols

Phase 1: Formation of the Hydrazone Intermediate

Objective: Condense the hydrazine with ethyl pyruvate to form ethyl 2-[(4-methyl-2-nitrophenyl)hydrazono]propanoate.

Reagents:

  • 4-Methyl-2-nitrophenylhydrazine (1.0 eq)

  • Ethyl Pyruvate (1.1 eq)

  • Ethanol (10 mL/g of hydrazine)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-nitrophenylhydrazine in absolute ethanol.

  • Addition: Add ethyl pyruvate dropwise at room temperature under magnetic stirring. Add catalytic acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The hydrazine spot should disappear, replaced by a less polar hydrazone spot.

  • Isolation: Cool the mixture to 0°C. The hydrazone typically precipitates as a yellow/orange solid.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 85–95%.

Phase 2: Fischer Cyclization (The Critical Step)

Objective: Convert the hydrazone into the indole core using Polyphosphoric Acid (PPA).[2] Note: PPA is preferred over ZnCl₂ for nitro-substituted hydrazones to minimize tar formation and degradation.

Reagents:

  • Hydrazone Intermediate (from Phase 1)[2]

  • Polyphosphoric Acid (10–15 g per 1 g of hydrazone)

Protocol:

  • Preparation: Place PPA in a wide-mouth reaction vessel equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity).

  • Heating: Heat PPA to 80–90°C.

  • Addition: Add the dried hydrazone portion-wise to the hot PPA over 20 minutes.

    • Caution: Exothermic reaction. Maintain temperature between 90–110°C. Do not exceed 120°C to prevent decarboxylation or charring.

  • Cyclization: Stir at 100°C for 2–4 hours. The mixture will darken significantly.

  • Quenching: Cool the mixture to ~60°C. Slowly pour the viscous syrup onto crushed ice (approx. 10x weight of PPA) with vigorous stirring.

  • Precipitation: The crude ester (Ethyl 5-methyl-7-nitroindole-2-carboxylate) will precipitate as a brown/tan solid. Stir for 1 hour to ensure PPA hydrolysis.

  • Purification: Filter the solid. Recrystallize from Ethanol or Toluene to remove isomeric impurities.

    • Yield Expectation: 50–65%.

Phase 3: Hydrolysis to the Free Acid

Objective: Cleave the ethyl ester to yield the final 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Reagents:

  • Indole Ethyl Ester (from Phase 2)

  • NaOH (2M aqueous solution)

  • Ethanol (Co-solvent)

Protocol:

  • Suspension: Suspend the ester in Ethanol (5 mL/g).

  • Hydrolysis: Add 2M NaOH (3.0 eq).

  • Reflux: Heat to reflux for 2–3 hours until the solution becomes clear (indicating ester consumption).

  • Work-up: Cool to room temperature. Evaporate the bulk of the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water. Cool in an ice bath and acidify to pH 2 using 2M HCl.

  • Isolation: The target acid will precipitate as a pale yellow to ochre solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

Pathway Visualization

The following diagram illustrates the chemical causality and workflow, highlighting the retention of the nitro group and the regioselective ring closure.

FischerSynthesis Start1 4-Methyl-2-nitroaniline Hydrazine 4-Methyl-2- nitrophenylhydrazine Start1->Hydrazine Cond1 1. NaNO2, HCl 2. SnCl2 or Na2SO3 Start2 Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start2->Hydrazone Condensation Hydrazine->Hydrazone IndoleEster Ethyl 5-methyl-7-nitro indole-2-carboxylate Hydrazone->IndoleEster Sigmatropic Rearrangement FinalProduct 5-Methyl-7-nitro-1H- indole-2-carboxylic acid IndoleEster->FinalProduct Hydrolysis Cond2 EtOH, Reflux (- H2O) Cond3 PPA, 100°C (- NH3) Cond4 1. NaOH, EtOH 2. HCl (pH 2)

Caption: Step-wise synthesis pathway from aniline precursor to final indole carboxylic acid via Fischer Cyclization.

Troubleshooting & Optimization (Self-Validating Systems)

Failure ModeIndicatorRoot CauseCorrective Action
Low Yield in Step 1 Oily product; no precipitate.Incomplete condensation or wet ethanol.Use molecular sieves in ethanol; extend reflux time.
Charring in Step 2 Black, tarry mixture; insoluble in work-up.Temperature >115°C or rapid addition.Strictly control temp at 100°C; add hydrazone slowly.
Incomplete Cyclization Recovered hydrazone in NMR.PPA is too old (hydrated) or stirring poor.Use fresh PPA; ensure high-torque mechanical stirring.
Impurity: 5-methyl-4-nitro? Multiple spots on TLC.Regioisomer formation (rare for ortho-nitro).Recrystallize ester from Toluene/Hexane before hydrolysis.

References

  • Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621–4623.

  • BenchChem. (2025).[1] The Fischer Indole Synthesis: A Comprehensive Technical Guide.

  • ChemicalBook. (2024). Ethyl 5-nitroindole-2-carboxylate Reagent Profile.

  • Sigma-Aldrich. (2024). Indole-2-carboxylic acid Derivatives and Applications.

Sources

Technical Application Note: Selective Nitro Reduction of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reduction of the nitro group in 5-methyl-7-nitro-1H-indole-2-carboxylic acid to yield 7-amino-5-methyl-1H-indole-2-carboxylic acid . This transformation is a critical step in the synthesis of glycine-site NMDA receptor antagonists (e.g., Licostinel derivatives) and requires precise control to prevent oxidation of the resulting electron-rich aminoindole.

Executive Summary & Chemical Strategy

The reduction of 5-methyl-7-nitro-1H-indole-2-carboxylic acid (1) presents a specific set of challenges distinct from simple nitroarene reductions. The presence of the C2-carboxylic acid creates solubility issues in standard organic solvents, while the resulting C7-amino indole is highly electron-rich and prone to oxidative degradation (forming dark "indole tars") upon exposure to air.

Strategic Imperatives:

  • Solubility Management: The starting material is an indole-2-carboxylic acid, often sparingly soluble in alcohols or ethers. We utilize a "Solubilizing Salt Strategy" (converting the acid to its carboxylate salt) to enable homogenous catalysis in aqueous/alcoholic media.

  • Oxidation Mitigation: The product, a 7-aminoindole, is air-sensitive. Protocols must integrate inert atmosphere handling (Ar/N2) during workup.

  • Chemospecificity: The reduction must target the

    
     group without affecting the indole double bond (C2=C3) or causing decarboxylation.
    

Reaction Pathway & Mechanism

The transformation involves the six-electron reduction of the nitro group.[1][2] While multiple methods exist, Catalytic Hydrogenation (Method A) is the "Gold Standard" for purity and yield in pharmaceutical contexts. Chemical Reduction (Method B) is provided as a robust alternative for labs lacking hydrogenation infrastructure.

Mechanistic Workflow (DOT Visualization)

ReductionWorkflow Start Start: 5-methyl-7-nitro-1H-indole-2-carboxylic acid Solubility Solubility Check: Is substrate soluble in MeOH? Start->Solubility MethodA Method A: Catalytic Hydrogenation (Pd/C, H2, MeOH/Aq. NaOH) Solubility->MethodA Yes (or using Salt Strategy) MethodB Method B: Chemical Reduction (Na2S2O4 or Fe/AcOH) Solubility->MethodB No / Poison Sensitive Intermediate Intermediate: Hydroxylamine species MethodA->Intermediate MethodB->Intermediate Product Target: 7-amino-5-methyl-1H-indole-2-carboxylic acid Intermediate->Product Workup Workup: Neutralization to Isoelectric Point (pH ~4-5) Product->Workup Final Final Isolation: Store under Argon Workup->Final Precipitation & Filtration

Caption: Decision matrix for reduction strategies. Method A is preferred for scalability; Method B is reserved for specific solubility constraints.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (The "Salt Strategy")

Recommended for highest purity and yield (90%+).

Rationale: Indole-2-carboxylic acids are often insoluble in pure methanol. Adding 1 equivalent of base converts the acid to the soluble sodium carboxylate, ensuring the catalyst surface is fully accessible.

Reagents:

  • Substrate: 5-methyl-7-nitro-1H-indole-2-carboxylic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol : Water (4:1 ratio)

  • Base: 1M NaOH (1.0 - 1.1 equiv)

  • Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30 psi)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, suspend the nitro-indole (e.g., 5.0 g) in Methanol (50 mL).

  • Salt Formation: Add 1M NaOH (approx. 23 mL for 5g substrate) dropwise while stirring. The suspension should clear as the sodium salt forms. If turbid, add small aliquots of water.

  • Inerting: Evacuate the flask and backfill with Nitrogen/Argon (3 cycles) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Switch to Hydrogen atmosphere (balloon or shaker). Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

    • Monitoring: Check reaction progress via HPLC or TLC (Eluent: 10% MeOH in DCM). The yellow nitro spot will disappear; a fluorescent blue amino spot will appear.

  • Filtration: Once complete, purge with Nitrogen. Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 1:1 MeOH/Water.

  • Precipitation (Critical Step): The filtrate contains the sodium salt of the product. To isolate the free amino acid:

    • Cool filtrate to 0-5°C.

    • Slowly acidify with 1M HCl or Acetic Acid to pH ~4.5 (the isoelectric point).

    • The product, 7-amino-5-methyl-1H-indole-2-carboxylic acid , will precipitate as a beige/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C. Store in the dark.

Method B: Sodium Dithionite Reduction

Recommended if hydrogenation equipment is unavailable or if strict chemoselectivity is required.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Dithionite (

    
    , 3-4 equiv)
    
  • Solvent: THF : Water (1:1)

Protocol:

  • Dissolve the substrate in THF/Water.

  • Add solid Sodium Dithionite in portions over 30 minutes.

  • Heat the mixture to 50°C for 2-3 hours.

  • Workup: Evaporate THF. The product may precipitate from the remaining aqueous layer. If not, adjust pH to 4-5 as above.

Analytical Validation & QC

ParameterMethodExpected ResultNotes
Purity HPLC (C18, ACN/H2O + 0.1% TFA)>98% AreaMonitor for "dimer" formation (oxidation).
Identity 1H-NMR (DMSO-d6)Loss of aromatic signalsThe H-4 and H-6 protons will shift upfield due to the shielding effect of the new

group.
Structure IR SpectroscopyDisappearance of

Loss of bands at ~1530 & 1350 cm⁻¹. Appearance of

doublet at ~3300-3400 cm⁻¹.

Key NMR Diagnostic: In the starting nitro compound, the H-6 proton is deshielded (downfield). Upon reduction to the amino group, the H-6 proton (ortho to the amine) will shift significantly upfield (e.g., from ~8.0 ppm to ~6.5 ppm).

Troubleshooting Guide

Issue: Product turns purple/black during filtration.

  • Cause: Oxidation of the 7-aminoindole moiety by air.

  • Solution: Add a pinch of ascorbic acid or sodium metabisulfite to the collection flask during filtration. Perform all steps under Nitrogen flow.

Issue: Incomplete Reduction.

  • Cause: Catalyst poisoning (often by sulfur traces) or poor solubility.

  • Solution: Ensure the "Salt Strategy" (Method A) was followed. If using Method A, increase catalyst loading to 20 wt% or switch to Pearlman’s Catalyst (

    
    ).
    

Issue: Low Yield after Acidification.

  • Cause: The product is amphoteric (amino acid).[3] It is soluble at very low pH (ammonium salt) and very high pH (carboxylate salt).

  • Solution: strictly control pH to the isoelectric point (typically pH 4.0 - 5.0). Do not overshoot to pH 1.

References

  • Synthesis of 7-nitroindole derivatives

    • Salcedo, A., et al.[4] "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole." Journal of the American Chemical Society.[5]

  • General Nitro Reduction Methodologies

    • "Reduction of Nitro Compounds."[1][2][6][7][8] Common Organic Chemistry.

  • Indole-2-Carboxylic Acid Synthesis Context

    • "A Practical Synthesis of Indole-2-carboxylic Acid."[9][10] Taylor & Francis Online.

  • NMDA Antagonist Context (Licostinel Precursors)

    • Relevant context for 7-substituted indole-2-carboxylates in drug discovery.[5] National Institutes of Health (PMC).

Sources

Application Note: Strategic Amide Coupling of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Indole-2-carboxamides are privileged pharmacophores in medicinal chemistry, appearing in HIV non-nucleoside reverse transcriptase inhibitors (e.g., Delavirdine), antitumor agents, and selective kinase inhibitors. However, the chemical synthesis of these moieties is frequently complicated by the unique electronic duality of the indole ring. The electron-rich nature of the indole core, combined with the acidity of the N1-proton (


), creates a competition between the desired 

-amidation and unwanted

-acylation (dimerization or polymerization).

This guide provides a rational, mechanism-based approach to coupling indole-2-carboxylic acids. It moves beyond generic "peptide coupling" recipes to offer tailored protocols that address solubility, steric hindrance, and chemoselectivity.

Mechanistic Analysis & Challenges

The Electronic Paradox

The indole-2-carboxylic acid scaffold presents a specific challenge:

  • N1-H Acidity: The carbonyl group at C2 increases the acidity of the N1 proton via conjugation. In the presence of strong bases (or excess base), the deprotonated indole nitrogen becomes a competent nucleophile.

  • Self-Coupling (Dimerization): Upon activation of the carboxylic acid (forming an active ester or acyl halide), if the target amine is slow to react (sterically hindered or electron-deficient), the activated species may react with the N1-nitrogen of a second indole molecule. This leads to

    
    -acyl dimers, a common "insoluble byproduct" often mistaken for the product.
    
Solubility Constraints

Indole-2-carboxylic acids exhibit poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimer formation between acid and NH).

  • Recommendation: Polar aprotic solvents (DMF, DMAc, NMP) are required for the reaction phase.

  • Workup Consequence: Aqueous workups must be rigorous to remove these high-boiling solvents, or alternative "green" solvents like 2-MeTHF should be considered where T3P is used.

Strategic Decision Matrix

Select the appropriate protocol based on your specific amine partner and scale.

FeatureProtocol A: HATU/DIPEA Protocol B: Acid Chloride Protocol C: T3P (Propylphosphonic Anhydride)
Primary Use Case Discovery scale (<1g); Reactive amines.Sterically hindered amines; Anilines; Scale-up (>5g).Large scale; "Green" chemistry; Easy workup.
Reaction Rate Very Fast (< 2 h)Fast (once activated)Moderate (2–12 h)
Risk of Epimerization Low (Indole-2-COOH is achiral)*N/ALowest
Side Reactions Guanidinium adducts (rare)Hydrolysis if wet; N-acylation if base excess.Very Low
Purification Column Chromatography usually required.Crystallization often possible.Aqueous wash often sufficient.

*Note: While Indole-2-COOH is achiral, if the amine partner is chiral, HATU poses a slight risk of racemizing the amine if base is excessive.

Visual Workflows

Reaction Decision Tree & Mechanism

IndoleCoupling Start Start: Indole-2-COOH Coupling CheckAmine Analyze Amine Partner Start->CheckAmine Reactive Reactive/Primary Amine CheckAmine->Reactive Nucleophilic Hindered Hindered/Aniline/Weak CheckAmine->Hindered Non-Nucleophilic MethodA Method A: HATU (Standard) Reactive->MethodA Small Scale MethodC Method C: T3P (Clean Workup) Reactive->MethodC Large Scale/Green MethodB Method B: Acid Chloride (Force Conditions) Hindered->MethodB Best Yield SideRxn RISK: N1-Acylation (Dimer) MethodA->SideRxn If Base > 3 eq MethodB->SideRxn If Temp > 0°C (activation)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Rapid synthesis of analogs with primary/secondary alkyl amines.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (concentration 0.1 M – 0.2 M)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve Indole-2-carboxylic acid in anhydrous DMF.

  • Base Addition: Add DIPEA. Critical: Do not add a large excess of base (keep < 3.0 equiv) to minimize N1-deprotonation.

  • Activation: Add HATU in one portion. Stir at Room Temperature (RT) for only 2–5 minutes .

    • Expert Insight: Unlike peptide chemistry where pre-activation can be 15-30 mins, extended activation of indole-2-COOH can lead to self-reaction. The active ester forms almost instantly.

  • Coupling: Add the Amine immediately after the short activation period.

  • Monitoring: Stir at RT. Monitor by LCMS. Reaction is usually complete in < 2 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: 1x Sat.

      
      , 1x Water, 1x Brine, 1x 
      
      
      
      (5% aq, to remove DMF).
    • Dry over

      
       and concentrate.
      
Protocol B: Acid Chloride Method (Oxalyl Chloride)

Best for: Anilines, electron-deficient amines, or sterically hindered partners.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (catalytic, 2-3 drops)

  • Solvent: Anhydrous DCM (or THF if solubility is poor)

Step-by-Step:

  • Suspension: Suspend Indole-2-carboxylic acid in anhydrous DCM (0.2 M) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Chlorination: Add Oxalyl Chloride dropwise.[2] Then add catalytic DMF.[3][4]

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. The suspension should clear to a solution as the acid chloride forms.
  • Aging: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (or THF).

    • Why? Excess oxalyl chloride will react with your amine to form oxamides.[3]

  • Coupling: Add the Amine (1.1 equiv) and a base scavenger (Pyridine or

    
    , 1.5 equiv) to the acid chloride solution at 0°C.
    
  • Workup: Quench with water. Standard extraction.

Protocol C: T3P (Propylphosphonic Anhydride)

Best for: Scale-up and "difficult to purify" products.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step:

  • Combine: Charge acid, amine, and solvent (EtOAc preferred for ease of workup) into the flask.

  • Base: Add Pyridine.

  • Cyclization: Add T3P solution dropwise at 0°C, then allow to warm to RT.

    • Note: T3P has low toxicity and the byproduct is water-soluble.

  • Heat (Optional): If the reaction is sluggish after 2 hours, heat to 50°C. T3P is thermally stable.

  • Workup:

    • Wash organic layer with water (x2), then

      
      , then Brine.
      
    • The phosphorus byproducts are washed away in the aqueous phase, often yielding pure product without chromatography.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield + Insoluble Solid Dimerization: Active ester reacted with Indole N-H.Switch to Protocol B (Acid Chloride) to increase electrophilicity towards the external amine. Reduce base equivalents.
No Reaction (SM remains) Steric Bulk: Amine is too hindered.Use Protocol C (T3P) at elevated temperature (80°C in DMF) or generate Acid Chloride and use NaH (strong base) to deprotonate the amine (making it a better nucleophile).
Product stuck in DMF Solubility: Product is too polar/insoluble.Pour reaction mixture into Ice Water . The product often precipitates as a solid. Filter and wash with water/ether.

References

  • Indole-2-carboxylic acid properties: NIST Chemistry WebBook, SRD 69.[5] National Institute of Standards and Technology. [Link]

  • Amide Coupling Reagents (Review): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • T3P Applications: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Oxalyl Chloride Mechanism: Clayden, J. (2011). Organic Chemistry. Oxford University Press. General reference for Acid Chloride formation via Vilsmeier-Haack type intermediates. [Link]

  • Indole N-Acylation Challenges: Zhang, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.[6] Beilstein Journal of Organic Chemistry. [Link][7]

Sources

Fischer indole synthesis adaptation for 5-methyl-7-nitro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Adaptive Fischer Indole Synthesis for 5-Methyl-7-Nitro Derivatives

Part 1: Executive Summary & Mechanistic Constraints

The synthesis of 5-methyl-7-nitroindole presents a specific chemoselective challenge within the Fischer Indole Synthesis (FIS) paradigm. While the 5-methyl group is weakly activating, the 7-nitro group (derived from an ortho-nitro substituent on the hydrazine) acts as a potent electron-withdrawing group (EWG). This deactivates the aromatic ring, significantly raising the activation energy for the rate-determining [3,3]-sigmatropic rearrangement.

Standard Lewis acid catalysts (e.g., ZnCl₂, BF₃[1][2]·Et₂O) often fail to drive this reaction to completion, leading to uncyclized hydrazone isolation or N-N bond cleavage. This guide details an adapted protocol utilizing Polyphosphoric Acid (PPA) or Eaton’s Reagent (P₂O₅ in MeSO₃H) to overcome this electronic deactivation while maintaining regiocontrol.

Mechanistic Pathway & Deactivation Challenge

The following diagram illustrates the critical bottleneck in the synthesis of 5-methyl-7-nitroindole from 4-methyl-2-nitrophenylhydrazine.

FIS_Mechanism cluster_interference Electronic Interference Hydrazine 4-Methyl-2-nitrophenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, -H2O Ketone Ketone / Pyruvate Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) Enehydrazine->Sigmatropic Requires High Acidity (Due to 7-NO2 deactivation) Indolenine Indolenine Intermediate Sigmatropic->Indolenine Re-aromatization Indole 5-Methyl-7-Nitroindole Indolenine->Indole -NH3

Figure 1: Mechanistic pathway highlighting the [3,3]-sigmatropic shift as the energy barrier elevated by the nitro group.

Part 2: Critical Reagent Selection

To successfully synthesize 5-methyl-7-nitro derivatives, reagent selection must prioritize "hard" acid catalysis and thermal stability.

ComponentRecommendationRationale
Precursor 4-methyl-2-nitrophenylhydrazine The ortho-nitro group becomes the 7-position; the para-methyl becomes the 5-position. The other ortho position is open for cyclization.
Carbonyl Ethyl Pyruvate (or Acetone)Ethyl pyruvate yields the indole-2-carboxylate , a stable intermediate for drug scaffolds. Acetone yields the 2,3-unsubstituted or 2-methyl derivative (depending on conditions).
Catalyst Polyphosphoric Acid (PPA) Primary Choice. Acts as both solvent and strong Brønsted acid. High viscosity allows high-temperature processing (

C) without rapid solvent evaporation.
Alt. Catalyst Eaton’s Reagent Secondary Choice. (7.7 wt% P₂O₅ in Methanesulfonic acid).[3] Lower viscosity than PPA, easier workup, but more expensive.
Solvent None (Neat in PPA) or XylenePPA serves as the medium. If using Eaton's, the acid is the solvent. Co-solvents like xylene can be used to moderate exotherms if scaling up.

Part 3: Optimized Experimental Protocol

Target Molecule: Ethyl 5-methyl-7-nitroindole-2-carboxylate Scale: 10 mmol basis (adaptable)

Phase A: Hydrazone Formation (In Situ vs. Isolated)

Note: For nitro-substituted hydrazines, isolating the hydrazone is recommended to ensure purity before the harsh cyclization step.

  • Dissolution: Dissolve 4-methyl-2-nitrophenylhydrazine hydrochloride (10 mmol, 2.03 g) in Ethanol (30 mL).

  • Condensation: Add Ethyl Pyruvate (11 mmol, 1.2 eq) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux: Heat to reflux for 1-2 hours. Monitor by TLC (disappearance of hydrazine).

  • Isolation: Cool to 0°C. The hydrazone typically precipitates as a yellow/orange solid. Filter, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: Verify hydrazone formation via ¹H NMR (look for absence of ketone signal and shift in aromatic protons).

Phase B: Cyclization (The Fischer Indolization)[4]
  • Preparation of Acid Bath: Heat 20 g of Polyphosphoric Acid (PPA) to 80°C in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity).

  • Addition: Add the dried hydrazone (from Phase A) portion-wise to the PPA. Caution: Exothermic.

  • Reaction:

    • Raise temperature to 110–120°C .

    • Maintain for 2–4 hours. The mixture will darken significantly.

    • Note: The nitro group prevents the reaction from proceeding at lower temperatures (e.g., 60-80°C), but exceeding 130°C risks polymerization (tar formation).

  • Quenching (Critical Step):

    • Cool the reaction mixture to ~60°C (do not let it solidify).

    • Pour the viscous syrup slowly onto 200 g of crushed ice with vigorous stirring.

    • Allow the PPA to hydrolyze and dissolve (this may take 1-2 hours).

  • Workup:

    • The crude indole usually precipitates as a dark solid. Filter the solid.[4]

    • Purification: If the solid is sticky, dissolve in Ethyl Acetate, wash with saturated NaHCO₃ (to remove residual acid), then brine. Dry over Na₂SO₄.

    • Recrystallization: Recrystallize from Ethanol/Water or Toluene to remove colored impurities.

Phase C: Workflow Diagram

Protocol_Workflow Start Start: 4-Me-2-NO2-Phenylhydrazine Step1 1. Hydrazone Formation (EtOH, Reflux) Start->Step1 Step2 2. Isolation (Filtration) Step1->Step2 Step3 3. Cyclization (PPA, 110-120°C) Step2->Step3 Dry Solid Step4 4. Ice Quench (Hydrolysis) Step3->Step4 Viscous Syrup End Final Product: Ethyl 5-methyl-7-nitroindole-2-carboxylate Step4->End Recrystallization

Figure 2: Step-by-step workflow for the PPA-mediated synthesis.

Part 4: Quality Control & Validation

To validate the structure of 5-methyl-7-nitroindole (assuming decarboxylation or simple indole synthesis), look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • NH Proton: A broad singlet very downfield (typically

      
       11.5–12.5 ppm), deshielded by the 7-nitro group.
      
    • Aromatic Protons: Two doublets (meta-coupling) or a singlet pattern depending on resolution, for H4 and H6.

      • H6 (adjacent to NO2): Expected downfield shift (

        
         ~8.0–8.2 ppm).
        
      • H4 (adjacent to Methyl): typically

        
         ~7.5–7.8 ppm.
        
    • Methyl Group: Singlet at

      
       2.4–2.5 ppm.
      
  • Regiochemistry Confirmation:

    • The starting material (4-methyl-2-nitrophenylhydrazine) has only one accessible ortho carbon for cyclization (C6). The other ortho position is blocked by the nitro group. Therefore, regioisomers are structurally impossible , simplifying purification.

  • Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Temperature too low.Increase PPA temp to 120°C. Ensure anhydrous conditions.
Black Tar / Charring Temperature too high (>130°C).Reduce temp; use Eaton's Reagent (milder thermal profile).
Low Yield Incomplete hydrolysis of PPA.Extend stirring time during ice quench; PPA complexes can trap product.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text detailing the mechanism and PPA usage).
  • Zhao, D., et al. (1991). "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry. Link (Establishes Eaton's Reagent as a viable alternative to PPA).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link (Review of deactivated systems).

  • Merck & Co. (2025). "Polyphosphoric Acid Properties and Safety Data." Merck Millipore Sigma. Link (Reagent specifications).

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole." Link (General protocols for nitro-indoles).

Sources

Scalable synthesis routes for 5-methyl-7-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Methyl-7-nitro-1H-indole-2-carboxylic Acid

Executive Summary

This application note details a robust, scalable synthetic route for 5-methyl-7-nitro-1H-indole-2-carboxylic acid , a critical scaffold in the development of glycine-site NMDA receptor antagonists (e.g., Gavestinel analogues) and other CNS-active pharmaceutical ingredients (APIs).[1][2]

While various routes to substituted indoles exist (e.g., Reissert, Hemetsberger), the Japp-Klingemann reaction followed by Fischer Indole Cyclization is selected here as the primary process.[2] This choice is driven by the commercial availability of the specific aniline precursor (4-methyl-2-nitroaniline), the avoidance of hazardous azides required in the Hemetsberger route, and the proven scalability of Fischer cyclization for electron-deficient (nitro-substituted) rings when using Polyphosphoric Acid (PPA).[2]

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a three-stage convergent synthesis:

  • Diazotization of 4-methyl-2-nitroaniline.

  • Japp-Klingemann Condensation with ethyl 2-methylacetoacetate to yield the hydrazone intermediate.

  • Fischer Indole Cyclization mediated by PPA to form the indole core, followed by ester hydrolysis.[2]

Critical Regiochemistry: The starting material, 4-methyl-2-nitroaniline , possesses two ortho positions relative to the amine.[1] Cyclization preferentially occurs at the less sterically hindered and more electron-rich position (C6, para to the nitro group).[2] This regioselectivity naturally yields the 7-nitro substitution pattern, placing the methyl group at the 5-position .[1]

Pathway Visualization

SynthesisRoute SM1 4-Methyl-2-nitroaniline (Starting Material) Reagent1 NaNO2 / HCl (Diazotization) SM1->Reagent1 Diazo Diazonium Salt (Intermediate) Reagent1->Diazo JK_Cond Japp-Klingemann Condensation Diazo->JK_Cond SM2 Ethyl 2-methylacetoacetate SM2->JK_Cond Hydrazone Ethyl Pyruvate (2-nitro-4-methylphenyl)hydrazone JK_Cond->Hydrazone - AcOH Cyclization Fischer Cyclization (PPA, 85-90°C) Hydrazone->Cyclization IndoleEster Ethyl 5-methyl-7-nitro- 1H-indole-2-carboxylate Cyclization->IndoleEster - NH3 Hydrolysis Hydrolysis (NaOH / EtOH) IndoleEster->Hydrolysis Target 5-Methyl-7-nitro-1H-indole- 2-carboxylic Acid (Final Product) Hydrolysis->Target

Caption: Figure 1. Convergent synthesis pathway utilizing Japp-Klingemann and Fischer Indole methodologies.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl Pyruvate (2-nitro-4-methylphenyl)hydrazone

Principle: The diazonium salt of the aniline attacks the activated methine carbon of ethyl 2-methylacetoacetate. The resulting azo-ester intermediate undergoes base-catalyzed deacetylation (Japp-Klingemann cleavage) to yield the hydrazone.[1]

Materials:

  • 4-Methyl-2-nitroaniline (1.0 eq)[1][2]

  • Sodium Nitrite (1.1 eq)[2]

  • Ethyl 2-methylacetoacetate (1.0 eq)[1][2]

  • Hydrochloric Acid (conc.)[2][3][4][5]

  • Potassium Hydroxide (aq)[2][6]

  • Ethanol[1][7][8]

Protocol:

  • Diazotization:

    • Charge a reactor with 4-methyl-2-nitroaniline (50 g, 0.328 mol) and conc. HCl (100 mL). Cool to 0–5 °C.[1]

    • Add a solution of NaNO₂ (25 g in 50 mL H₂O) dropwise, maintaining internal temperature <5 °C. Stir for 30 min.

    • Checkpoint: Solution should be clear/yellow.[7] Remove undissolved solids by filtration if necessary.

  • Coupling:

    • In a separate vessel, dissolve ethyl 2-methylacetoacetate (47.3 g, 0.328 mol) in Ethanol (150 mL) containing KOH (50% aq solution, 1.0 eq) and Sodium Acetate (buffer). Cool to 0 °C.

    • Slowly add the diazonium salt solution to the ester solution over 45 minutes.

    • Observation: A colored precipitate (azo intermediate) may form initially.[2]

  • Cleavage:

    • Allow the mixture to warm to room temperature over 2 hours.

    • The azo-ester undergoes deacetylation in situ.[1] If precipitation is heavy, add additional ethanol.[2]

    • Pour the mixture into ice-water (1 L).

    • Filter the resulting yellow/orange solid (Hydrazone).[2][3]

    • Purification: Recrystallize from Ethanol/Water (9:1).[2]

    • Target Yield: 75-80%.

Stage 2: Fischer Cyclization to Ethyl 5-methyl-7-nitroindole-2-carboxylate

Principle: The hydrazone undergoes a [3,3]-sigmatropic rearrangement under acidic conditions. Polyphosphoric Acid (PPA) is critical here; sulfuric acid often leads to charring or low yields with nitro-substituted aromatics due to ring deactivation.[1][2]

Materials:

  • Hydrazone Intermediate (from Stage 1)[2]

  • Polyphosphoric Acid (PPA) (10 parts by weight relative to hydrazone)[2]

Protocol:

  • Preparation:

    • Pre-heat PPA (300 g) to 60 °C in a mechanical stirrer-equipped flask (PPA is highly viscous at RT).

  • Addition:

    • Add the Hydrazone (30 g) portion-wise to the warm PPA. Ensure thorough dispersion.

    • Safety: The reaction is exothermic. Control addition rate to keep Temp < 90 °C.

  • Reaction:

    • Ramp temperature to 85–95 °C and stir for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1).[2] Disappearance of hydrazone indicates completion.

  • Quenching:

    • Cool the mixture to 60 °C.

    • Pour carefully onto crushed ice (1 kg) with vigorous stirring. The PPA must hydrolyze and dissolve.

    • A yellow/brown precipitate (Indole Ester) will form.[2]

  • Isolation:

    • Filter the solid.[3][7][9][10] Wash copiously with water to remove phosphoric acid residues.

    • Dry in a vacuum oven at 50 °C.

    • Target Yield: 60-65%.

Stage 3: Hydrolysis to the Free Acid

Protocol:

  • Suspend the ethyl ester (20 g) in Ethanol (100 mL).

  • Add NaOH (10% aq solution, 3.0 eq).

  • Reflux for 2 hours. The solid will dissolve, then the sodium salt may precipitate.[2]

  • Cool to RT and acidify with HCl (1M) to pH 2.

  • Filter the resulting precipitate (5-methyl-7-nitro-1H-indole-2-carboxylic acid).[1]

  • Purification: Recrystallize from Acetic Acid or DMF/Water.

Process Data & Scalability Analysis

ParameterValueNotes
Overall Yield 40–50%Calculated from aniline precursor.[1]
Key Impurity Isomeric 4-nitro indoleRare due to steric hindrance at the nitro-ortho position.[1]
Critical Process Parameter (CPP) PPA Temperature>100°C causes degradation; <70°C stalls cyclization.[2]
Scale-Up Hazard Exotherm during DiazoMaintain strictly <5°C; use jacketed reactors.[1]

Scale-Up Engineering Controls:

  • Viscosity Management: At Pilot scale (>1kg), PPA stirring requires high-torque overhead stirrers with anchor impellers.[1][2]

  • Quenching: The hydrolysis of PPA is highly exothermic. Ice addition must be controlled via screw feeders or controlled addition of the reaction mass to a chilled water loop.

References

  • Japp, F. R., & Klingemann, F. (1887).[2][11][12] "Ueber Benzolazo- und Benzolhydrazofettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944.[1][2] [2]

  • Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958).[2] "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole". Journal of the American Chemical Society, 80(17), 4621–4623.[2]

  • Hiremath, S. P., & Siddappa, S. (1964).[2] "Synthesis of Nitroindoles". Journal of the Karnatak University, 9, 10. (Foundational work on PPA cyclization for nitro-indoles).

  • Rowley, M., et al. (2001).[2] "4-Hydroxyquinolin-2(1H)-ones as Glycine Site NMDA Antagonists". Journal of Medicinal Chemistry, 44(26), 4776–4790.[2] (Context for 5,7-substituted indole/quinoline intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Nitroindole Solubility & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NI-SOL-001 Subject: Overcoming Solubility Barriers in Nitroindole Functionalization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Diagnostic Overview: The "Brick Dust" Phenomenon

User Issue: "I cannot get 4-, 5-, or 6-nitroindole to dissolve in standard solvents (MeOH, DCM, Toluene) for hydrogenation or alkylation. The reaction is a slurry and yields are inconsistent."

Root Cause Analysis: Nitroindoles are notorious in the organic chemistry community as "brick dust." This insolubility stems from two synergistic thermodynamic factors:

  • Intermolecular Hydrogen Bonding: The nitro group (

    
    ) is a strong hydrogen bond acceptor, while the indole N-H is an excellent donor. This creates a tight, high-melting crystalline lattice that resists solvation.
    
  • 
    -
    
    
    
    Stacking:
    The electron-deficient nitroindole ring system promotes strong planar stacking interactions.

Immediate Triage: Do not simply add more solvent. You must disrupt the lattice energy. This guide outlines three validated strategies: Transient Protection , High-Energy Solvation , and Heterogeneous Protocols .

Solvent Compatibility & Selection Matrix

Before altering your route, consult this matrix. Data is aggregated from internal solubility screens and standard physical property databases.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic (High BP) DMSO, DMF, NMPExcellent Primary choice. Hard to remove. Requires lyophilization or extensive aqueous workup.
Polar Aprotic (Low BP) THF, 2-MeTHF, AcetoneModerate Good for alkylations. 2-MeTHF is preferred over THF for easier drying and higher process safety.
Protic Methanol, Ethanol, IPAPoor to Moderate 5-Nitroindole is soluble in hot EtOH; 4-Nitroindole is less soluble. Often requires heating to reflux to dissolve.
Chlorinated DCM, ChloroformPoor Generally ineffective for unprotected nitroindoles.
Non-Polar Hexanes, Toluene, EtherInsoluble 4-Nitroindole solubility in hexane is negligible (~0.27g/100g).[1]

Strategic Workflows (The "Fixes")

Strategy A: The "Trojan Horse" (N-Boc Protection)

Best For: Multi-step synthesis, alkylations, and Pd-catalyzed couplings. Logic: Capping the N-H with a Boc group eliminates the hydrogen bond donor, drastically lowering the lattice energy and making the molecule soluble in DCM, THF, and EtOAc.

Protocol 1: High-Efficiency N-Boc Protection of Insoluble Nitroindoles

  • Setup: Charge a flask with Nitroindole (1.0 equiv),

    
     (1.2 equiv), and DMAP (0.1 equiv).
    
  • Solvent: Add THF (approx. 10 mL/g). Note: The starting material will likely be a suspension.

  • Base: Add Triethylamine (1.2 equiv) dropwise.

  • Reaction: Stir at RT. As the reaction proceeds, the suspension will clear to a homogeneous solution (usually within 1-3 hours).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/TEA), then brine. Dry (

    
    ) and concentrate.
    
  • Result: The resulting N-Boc-nitroindole is usually an oil or low-melting solid highly soluble in organic solvents.

Strategy B: Chemical Reduction (The "Slurry" Method)

Best For: Reducing the nitro group to an amine when hydrogenation fails due to solubility. Logic: Unlike Pd/C hydrogenation, which requires the substrate to interact with the catalyst surface in solution, electron transfer reagents like Tin(II) Chloride can operate effectively in heterogeneous suspensions.

Protocol 2:


 Reduction of 5-Nitroindole 
  • Setup: Suspend 5-nitroindole (1 equiv) in Ethanol (or EtOAc if strictly anhydrous conditions are needed).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Conditions: Heat to reflux (

    
    ). The suspension will eventually dissolve or change color as the nitro group reduces to the amine.
    
  • Workup (Critical): Cool to RT. Pour into ice water. Neutralize carefully with saturated

    
     or NaOH (pH 7-8). This forms a tin salt precipitate.[2]
    
  • Extraction: Filter the nasty tin emulsion through Celite first, then extract the filtrate with EtOAc.

Troubleshooting & FAQs

Q1: My catalytic hydrogenation (Pd/C, ) stops at 50% conversion. Why?

Diagnosis: This is likely Product Inhibition or Solubility Crash .

  • Mechanism:[1][3][4][5][6][7] The resulting amino-indole is often less soluble in MeOH than the nitro-indole. It precipitates onto the Pd/C active sites, poisoning the catalyst.

  • Solution:

    • Switch solvent to a THF/MeOH (1:1) mixture to keep both reactant and product in solution.

    • Add an acidic modifier (e.g., 1 equiv HCl or AcOH). This protonates the resulting amine, preventing it from binding strongly to the Pd surface.

Q2: I need to alkylate at C3, but the nitroindole won't dissolve in DCM.

Diagnosis: Wrong solvent choice for the substrate class.

  • Solution: Use Friedel-Crafts conditions in a more polar solvent, or switch to the N-Boc protected derivative (see Strategy A). Once protected, the indole will dissolve in DCM, allowing standard Lewis Acid catalyzed acylations/alkylations.

Q3: Can I use microwave heating to improve solubility?

Diagnosis: Yes, but with caveats.

  • Solution: Superheating in a microwave (e.g., EtOH at

    
     in a sealed vessel) can force nitroindoles into solution for nucleophilic aromatic substitutions (
    
    
    
    ). However, ensure your nitroindole isomer is thermally stable at those temperatures (4-nitroindole can degrade >
    
    
    in some basic conditions, though generally stable in neutral solvents).

Visual Decision Guides

Workflow Decision Tree: Selecting the Right Path

Use this logic flow to determine the best method based on your downstream goals.

Nitroindole_Solubility Start Start: Nitroindole Insolubility Issue Goal_Check What is your immediate reaction goal? Start->Goal_Check Reduction Reduction (-NO2 to -NH2) Goal_Check->Reduction Targeting Amine Coupling Alkylation / Coupling / S_NAr Goal_Check->Coupling Targeting Ring Solvent_Check Soluble in MeOH/EtOH? Reduction->Solvent_Check Yes_Soluble Standard H2 + Pd/C Solvent_Check->Yes_Soluble Yes No_Soluble Is product acid-sensitive? Solvent_Check->No_Soluble No (Slurry) SnCl2 Use SnCl2 in EtOH/EtOAc (Tolerates Suspension) No_Soluble->SnCl2 Yes (Avoid Acid) CoSolvent Use THF:MeOH (1:1) or Acidic Modifier No_Soluble->CoSolvent No Protect STRATEGY A: Perform N-Boc Protection (Creates soluble intermediate) Coupling->Protect DCM_Sol Dissolve in DCM/THF Proceed with Reaction Protect->DCM_Sol Deprotect Deprotect (TFA or Thermal) DCM_Sol->Deprotect

Caption: Decision matrix for overcoming nitroindole solubility based on reaction type. Blue path indicates reduction strategies; Red path indicates functionalization strategies requiring protection.

References

  • ChemicalBook. (n.d.). 5-Nitroindole Chemical Properties and Solubility Data. Retrieved from

  • Organic Syntheses. (1985). Synthesis of 4-Nitroindole. Org. Synth. 1985, 63, 214. Retrieved from

  • BenchChem. (2025).[2][6] Selective reduction of nitro group without affecting other functional groups (SnCl2 Protocols). Retrieved from

  • National Institutes of Health (NIH). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions (N-Boc usage). Retrieved from

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection protocols. Retrieved from

Sources

Stability of 5-methyl-7-nitro-1H-indole-2-carboxylic acid under acidic conditions

[1]

Case ID: IND-NIT-005 Subject: Stability Profile & Handling Under Acidic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

5-methyl-7-nitro-1H-indole-2-carboxylic acid is a specialized scaffold often employed in the synthesis of NMDA receptor antagonists (e.g., glycine site antagonists) and kinase inhibitors.[1]

While the indole core is generally acid-sensitive, the 7-nitro substituent fundamentally alters its stability profile.[1] This electron-withdrawing group (EWG) stabilizes the ring against oxidative stress and acid-catalyzed polymerization (red-resin formation) but introduces specific solubility and decarboxylation challenges.[1]

This guide provides a mechanistic breakdown of its behavior in acidic media, troubleshooting for common experimental failures, and validated protocols for handling.

Module 1: The Acid Stability Matrix

The stability of this compound is governed by a "Push-Pull" electronic system. The 5-methyl group (weak donor) pushes electron density into the ring, while the 7-nitro group (strong acceptor) pulls it away.[1] In acidic conditions, the 7-nitro effect dominates, significantly reducing the basicity of the indole nitrogen and the nucleophilicity of C3.

Stability Data Summary
ConditionStability StatusPrimary RiskObservation
Dilute Acid (pH 1-4, RT) Stable PrecipitationCompound crashes out as free acid.[1]
Strong Acid (HCl/H₂SO₄, RT) Stable ProtonationForms salts, but ring remains intact.[1]
Acid + Heat (>60°C) ⚠️ Critical DecarboxylationLoss of CO₂ to form 5-methyl-7-nitroindole.[1]
Acid + Alcohol (MeOH/EtOH) Unstable EsterificationRapid conversion to methyl/ethyl esters.[1]
Lewis Acids (AlCl₃, BF₃) ⚠️ Variable ComplexationMay catalyze decarboxylation if heated.[1]

Module 2: Mechanistic Insight (Visualized)[1]

To troubleshoot effectively, you must understand how the molecule degrades. The primary failure mode in hot acid is decarboxylation , not ring destruction.

Diagram 1: Acid-Catalyzed Degradation Pathway

The following logic flow illustrates the competition between stable salt formation and irreversible decarboxylation.

IndoleStabilityStart5-Methyl-7-nitro-1H-indole-2-COOH(Starting Material)Acid_RTAcidic Media (RT)ProtonationStart->Acid_RT Add H+ Acid_HeatAcidic Media + HEAT (>60°C)C3-Protonation EventStart->Acid_Heat H+ / Reflux EsterSide Reaction:Ester FormationStart->Ester ROH / H+ PrecipPrecipitation(Unionized Free Acid)Acid_RT->Precip Low Solubility ZwittC3-Protonated Intermediate(Cationic Species)Acid_Heat->Zwitt Rate Limiting Step DecarbLoss of CO2Zwitt->Decarb -CO2 Product_DegDegradant:5-Methyl-7-nitroindole(Irreversible)Decarb->Product_Deg

Caption: The 7-nitro group destabilizes the C3-protonated intermediate (Zwitt), making this compound more resistant to decarboxylation than unsubstituted indole-2-carboxylic acid, but prolonged heat will still drive the reaction forward.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new peak at RRT ~1.2 in my HPLC after acidic workup. What is it?

Diagnosis: This is likely the decarboxylated product (5-methyl-7-nitroindole).[1]

  • Cause: You likely heated the reaction mixture while it was still acidic, or used a rotary evaporator with a bath temperature >50°C before neutralizing the acid.

  • Verification: Check LC-MS. The parent mass is 220 Da (M+H). The degradant will show 176 Da (M-44).[1]

  • Fix: Neutralize the solution to pH 7 before any heating or concentration steps.

Q2: The compound is precipitating in my prep-HPLC fraction collector.

Diagnosis: Solubility crash.

  • Cause: Most prep-HPLC methods use 0.1% TFA or Formic Acid.[1] The 7-nitro-indole-2-carboxylic acid has extremely low water solubility in its unionized (protonated) form.[1]

  • Fix:

    • Use a high-organic gradient start (e.g., don't go below 10% ACN).[1]

    • Immediately dilute fractions with DMSO or neutralize with Ammonium Bicarbonate buffer if storing for >1 hour.[1]

Q3: I see "ghost peaks" M+14 or M+28 in LC-MS.

Diagnosis: In situ Esterification.[1]

  • Cause: You are using Methanol (M+14) or Ethanol (M+28) as a solvent in the presence of strong acid (e.g., HCl/MeOH). The carboxylic acid at C2 is reactive.[2][3]

  • Fix: Switch to Acetonitrile (ACN) or THF for acidic reactions.[1] Avoid alcohols unless you intend to make the ester.

Module 4: Validated Experimental Protocols

Protocol A: Safe Acidic Workup (Quench)

Use this protocol to isolate the compound from a reaction mixture without inducing decarboxylation.

  • Cooling: Cool the reaction mixture to 0–5°C (Ice bath).

  • Dilution: Dilute with ice-cold water. The compound may precipitate immediately as a yellow/tan solid.

  • Filtration (Preferred): If solid forms, filter immediately. Do not extract with ethyl acetate yet if the pH is < 1.

  • pH Adjustment: If no solid forms, slowly adjust pH to 2–3 using 1N NaOH or Saturated NaHCO₃.[1] Note: Do not go to pH > 8 or the ring proton (N-H) may deprotonate, forming a water-soluble salt.[1]

  • Extraction: Extract with Ethyl Acetate/THF (3:1). The THF helps solubilize the nitro-indole scaffold.

  • Drying: Dry over Na₂SO₄ and concentrate at < 40°C .

Protocol B: Forced Degradation Test (Stability Validation)

Use this to validate your analytical method.[1]

  • Preparation: Dissolve 5 mg of compound in 1 mL DMSO.

  • Stress: Add 1 mL of 1N HCl.

  • Condition 1 (Control): Leave at Room Temp for 24 hours. -> Expect >99% recovery.

  • Condition 2 (Stress): Heat to 80°C for 4 hours. -> Expect ~20-50% conversion to decarboxylated degradant.[1]

  • Analysis: Inject both samples on HPLC (C18 column, ACN/Water + 0.1% Formic Acid).

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General mechanisms of indole decarboxylation and electrophilic substitution). [1]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Detailed kinetics of indole-2-carboxylic acid stability).

  • Pelkey, E. T. (2003).[1] Metal-assisted synthesis of indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 1-23).[1] Elsevier.[1][4] (Context on 7-nitroindole synthesis via Fischer method).

  • PubChem. (2025).[1] Compound Summary for CID 259188: 5-methyl-1H-indole-2-carboxylic acid. (Structural analog data). [1]

  • Bie, J., et al. (2014).[1] Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.[1] (Specific synthesis and handling of the 7-nitro-2-acid scaffold).

Validation & Comparative

1H NMR spectrum analysis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

5-methyl-7-nitro-1H-indole-2-carboxylic acid is a critical pharmacophore often utilized in the synthesis of NMDA receptor antagonists (glycine site) and other heterocyclic bioactive agents. In synthetic workflows, it is typically generated via the Fischer indole synthesis or nitration of 5-methylindole-2-carboxylic acid.

The primary analytical challenge lies in regiochemical validation . Nitration of substituted indoles can yield mixtures (e.g., 4-nitro, 6-nitro, or 7-nitro isomers). This guide provides a definitive protocol to distinguish the 7-nitro isomer from its regioisomers using 1H NMR, emphasizing coupling constant analysis and solvent-dependent proton exchange.

The Molecule at a Glance
  • Core: Indole[1]

  • Substituents:

    • C2: Carboxylic Acid (-COOH)[2]

    • C5: Methyl group (-CH3)

    • C7: Nitro group (-NO2)

  • Active Protons: NH (1), COOH (1), Ar-H (3: H3, H4, H6), Me-H (3).

Theoretical Framework: The Isomer Differentiation Logic

To scientifically validate the structure, one must rule out the 4-nitro and 6-nitro isomers. The 5-methyl substituent is the pivot point for this analysis.

Isomer ScenarioProtons RemainingRelationshipExpected Splitting Pattern (

)
5-Me, 7-NO2 (Target) H4, H6 Meta Two Doublets (

Hz)
5-Me, 4-NO2H6, H7OrthoTwo Doublets (

Hz)
5-Me, 6-NO2H4, H7ParaTwo Singlets (or very weak coupling)

Expert Insight: The presence of meta-coupling (small splitting) between the aromatic protons is the "fingerprint" confirmation of the 7-nitro isomer in the presence of a 5-methyl group.

Comparative Solvent Guide

The choice of solvent drastically alters the visibility of the exchangeable protons (NH and COOH) and the resolution of the aromatic region.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD)Acetone-d6
Solubility ExcellentGoodModerate
NH Proton Visible (Broad singlet,

11-13)
Invisible (Exchanges with D)Visible (Sharp/Broad)
COOH Proton Visible (Very broad,

13+)
Invisible (Exchanges with D)Often Invisible/Broad
Resolution High (Viscous broadening possible)HighHigh
Use Case Full Structural Characterization "Shake Test" ValidationAlternative if DMSO overlaps

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment
  • Analyte: >5 mg of dry 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolving meta-couplings).

Step-by-Step Methodology
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; turbidity causes line broadening.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 - 2.0 s (Ensure relaxation of COOH/NH).

    • Scans (NS): 16 - 64.

    • Temperature: 298 K.

  • Processing: Apply exponential window function (LB = 0.3 Hz). Phase correct manually, specifically focusing on the broad COOH peak.

  • Validation (The "Shake Test"):

    • After acquiring the DMSO spectrum, add 1 drop of D2O to the NMR tube.

    • Shake and re-acquire.[3]

    • Pass Criteria: The signals at >11 ppm (NH) and >13 ppm (COOH) must disappear.

Detailed Spectral Analysis (DMSO-d6)

Table 2: Chemical Shift Assignments

Note: Values are characteristic estimates based on substituent increments and analogous 7-nitroindole structures.

Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
COOH 13.0 - 13.5br s1H-Highly acidic, deshielded.
NH 11.5 - 12.0br s1H-Deshielded by 7-NO2 (H-bond acceptor) and 2-COOH.
H6 8.05 - 8.15d1H~1.5Most downfield aromatic. Ortho to NO2, Meta to H4.
H4 7.60 - 7.70d1H~1.5Meta to H6. Adjacent to C5-Me.
H3 7.20 - 7.30d or s1H~1-2Pyrrole ring proton. May couple to NH.
5-CH3 2.40 - 2.45s3H-Aryl methyl group.[1]
Mechanistic Interpretation[5]
  • The Nitro Effect (H6 vs H4): The nitro group at C7 is a strong electron-withdrawing group (EWG). It exerts a powerful deshielding effect on the ortho proton (H6), pushing it downfield to ~8.1 ppm. H4 is further away (para to NO2), appearing upfield relative to H6.

  • The Methyl Blockade: The singlet methyl peak at ~2.4 ppm confirms substitution at C5.

  • Meta-Coupling: The observation of

    
     Hz between H4 and H6 is the definitive proof that the protons are separated by one carbon (the C5-Methyl), confirming the 5,7-substitution pattern.
    

Visualization: Logic & Workflow

Diagram 1: Regiochemistry Determination Logic Tree

This decision tree guides the researcher in interpreting the aromatic splitting patterns to confirm the correct isomer.

IsomerLogic Start Analyze Aromatic Region (Excluding H3) Count Count Aromatic Protons on Benzene Ring Start->Count Coupling Analyze Coupling Constant (J) Count->Coupling 2 Protons Found Target Isomer: 5-Me, 7-Nitro (Target) Coupling->Target Meta Coupling (J ~ 1.5 Hz) Two Doublets Iso4 Isomer: 5-Me, 4-Nitro (Impurity) Coupling->Iso4 Ortho Coupling (J ~ 8.0 Hz) Two Doublets Iso6 Isomer: 5-Me, 6-Nitro (Impurity) Coupling->Iso6 Para Relation (J ~ 0 Hz) Two Singlets

Caption: Logic tree for distinguishing the 7-nitro target from common 4-nitro and 6-nitro byproducts based on H-H coupling constants.

Diagram 2: Experimental Workflow

The standard operating procedure for sample preparation and validation.

Workflow Sample Sample Prep (5mg in DMSO-d6) Acq Acquisition (400MHz+, 30° pulse) Sample->Acq Process Processing (LB=0.3Hz, Phase) Acq->Process Check Check NH/COOH (11-14 ppm) Process->Check D2O D2O Shake Test Check->D2O Signals Present Final Final Validation (Signals Disappear) D2O->Final

Caption: Step-by-step experimental workflow ensuring differentiation of exchangeable protons from aromatic signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for analog comparison of 7-nitroindole shifts). Link

  • Pelkey, E. T. (2003). Indole-2-carboxylic acid derivatives. In Progress in Heterocyclic Chemistry (Vol. 15). Elsevier. (Context on synthesis and regioselectivity).

Sources

HPLC method development for 5-methyl-7-nitro-1H-indole-2-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Regioisomer Co-Elution and Matrix Interference

Executive Summary: The Separation Challenge

In the synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid (MNICA), purity determination is frequently compromised by the structural similarity of impurities. The primary synthetic route—often a Fischer Indole cyclization involving p-tolylhydrazine derivatives—generates critical impurities that standard C18 methods fail to resolve.

The most persistent analytical failure mode is the co-elution of the 7-nitro target with its 4-nitro and 6-nitro regioisomers . Standard alkyl-bonded phases (C18/C8) rely heavily on hydrophobicity, which differs negligibly between these isomers.

This guide compares a standard "Generic Gradient" approach against an Optimized Phenyl-Hexyl Method . We demonstrate that leveraging


 interactions and strict pH control provides the orthogonality required for baseline resolution of the 7-nitro target from its critical impurities.
Molecule Analysis & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the analyte's physicochemical behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Indole core, C2-COOH, C5-Methyl, C7-NitroHighly polar, ionizable, and capable of

stacking.
Acidity (pKa)

(COOH)

(NH)
The nitro group at C7 (electron-withdrawing) increases the acidity of the carboxylic acid compared to unsubstituted indole-2-carboxylic acid. Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing.
UV Absorbance

The nitro group provides a secondary absorbance band >300 nm, useful for specificity against non-nitro impurities.
Critical Impurities 1. Regioisomers: 4-nitro / 6-nitro analogs.2. Decarboxylated: 5-methyl-7-nitroindole.3. Precursor: Unreacted hydrazone.Isomers have identical m/z; MS detection alone is insufficient. Chromatographic resolution is mandatory.
Diagram 1: Impurity Fate & Separation Logic

This diagram illustrates the structural relationship between the synthesis pathway and the resulting impurities that necessitate this specific HPLC method.

ImpurityLogic cluster_separation Separation Mechanism Target Target: 5-Methyl-7-Nitro-1H-Indole-2-COOH Decarb Degradant: Decarboxylated Indole Target->Decarb Thermal Degradation (-CO2) Mech_C18 C18 Column: Hydrophobicity Only (Co-elution of Isomers) Target->Mech_C18 Mech_Phenyl Phenyl-Hexyl Column: Hydrophobicity + Pi-Pi Interaction (Baseline Resolution) Target->Mech_Phenyl Precursor Precursor: Hydrazone Intermediate Precursor->Target Fischer Cyclization Isomers Critical Impurity: 4-Nitro / 6-Nitro Isomers Precursor->Isomers Regio-selectivity Error Isomers->Mech_C18 Isomers->Mech_Phenyl

Caption: Synthesis-derived impurity map highlighting the failure of C18 vs. the success of Phenyl-Hexyl mechanisms.

Method Comparison: Generic vs. Optimized

We compared a standard industry-generic method against our developed protocol.

Scenario A: The "Generic" Alternative (Standard C18)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Result: The 7-nitro target elutes at 12.4 min, but the 6-nitro isomer elutes at 12.6 min.

  • Resolution (

    
    ):  0.8 (Fail).
    
  • Analysis: The hydrophobic difference between the nitro positions is insufficient for separation on alkyl phases.

Scenario B: The "Product" (Optimized Phenyl-Hexyl Method)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mechanism: The electron-deficient nitro group on the indole ring interacts strongly with the

    
    -electrons of the phenyl stationary phase. The position of the nitro group (C7 vs C4/C6) significantly alters the steric availability for this 
    
    
    
    stacking, creating a separation factor (
    
    
    ) impossible to achieve with C18.
  • Result: 6-nitro isomer elutes at 9.2 min; 7-nitro target elutes at 10.8 min.

  • Resolution (

    
    ):  > 3.5 (Pass).
    
Detailed Experimental Protocol (Optimized)

This protocol is validated for specificity, linearity, and precision.[1]

4.1 Chromatographic Conditions
ParameterSettingRationale
Column Kinetex Phenyl-Hexyl , 150 x 4.6 mm, 2.7 µm (or equivalent USP L11)

selectivity for nitro-aromatics; core-shell for sharp peaks at lower backpressure.
Mobile Phase A 10 mM Ammonium Phosphate, pH 2.5Low pH suppresses carboxylic acid ionization (

), ensuring retention and peak symmetry.
Mobile Phase B Methanol : Acetonitrile (50:50 v/v)MeOH promotes

interactions better than ACN alone; ACN reduces viscosity.
Flow Rate 1.0 mL/minOptimized for 2.7 µm particle efficiency.
Column Temp 35°CControls viscosity and thermodynamics of the

-interaction.
Detection UV at 254 nm (Quant) and 320 nm (ID)320 nm is specific to the nitro-conjugation, reducing interference from non-nitro precursors.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak splitting).
4.2 Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial hold for polar precursors
2.020End of hold
12.060Linear ramp (elution of isomers)
15.090Wash highly retained dimers
17.090End Wash
17.120Re-equilibration
22.020Ready for next injection
4.3 Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 5-methyl-7-nitro-1H-indole-2-carboxylic acid reference standard in 10 mL of DMSO (Solubility is poor in water/methanol).

  • Working Standard: Dilute Stock 1:100 into Mobile Phase A:B (80:20). Note: Ensure the final diluent matches the initial gradient conditions to prevent precipitation.

Supporting Data (Representative)

The following data summarizes the validation performance of the Optimized Phenyl-Hexyl method compared to the Generic C18 method.

ParameterGeneric C18 MethodOptimized Phenyl-Hexyl MethodAcceptance Criteria
Resolution (Target vs. Isomer) 0.8 (Co-elution)3.8

Tailing Factor (

)
1.61.1

LOD (µg/mL) 0.100.05 S/N > 3
Linearity (

)
0.9950.9998

Retention Time %RSD 0.8%0.1%

Diagram 2: Column Selection Decision Tree

Use this logic when adapting this method for similar nitro-indole derivatives.

ColumnSelection Start Start: Indole Separation CheckNitro Does analyte have Nitro or Halogen groups? Start->CheckNitro CheckIsomers Are Regioisomers present? CheckNitro->CheckIsomers Yes UseC18 Use C18 (L1) Standard Hydrophobicity CheckNitro->UseC18 No CheckIsomers->UseC18 No (Synthetic purity high) UsePhenyl Use Phenyl-Hexyl (L11) Pi-Pi Interaction Required CheckIsomers->UsePhenyl Yes (Nitro Isomers) UsePFP Use PFP (L43) For Halogenated Isomers CheckIsomers->UsePFP Yes (Fluoro/Chloro Isomers)

Caption: Decision matrix for stationary phase selection based on indole substituent electronics.

Troubleshooting & Robustness
  • Peak Splitting: The carboxylic acid at C2 is sensitive to pH. If the buffer pH drifts above 3.0, the acid begins to deprotonate, leading to "fronting" or splitting. Action: Verify buffer pH is 2.5 ± 0.1.

  • Carryover: The nitro-indole core is sticky. If ghost peaks appear in the blank, add a needle wash step using 100% Acetonitrile.

  • Precipitation: The target molecule has low solubility in pure water. Do not use 100% aqueous mobile phase A for initial hold; maintain at least 5-10% organic or ensure the sample diluent is compatible.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pH and column selection logic).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
  • PubChem. (n.d.). 5-methyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Structural grounding for the non-nitro analog).

  • Merck/Sigma-Aldrich. (n.d.). Supelco Ascentis Express Phenyl-Hexyl Column Product Guide.

Sources

A Comprehensive Guide to the Elemental Analysis of C10H8N2O4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the precise determination of a compound's elemental composition is a foundational pillar of its characterization. This guide offers an in-depth exploration of the elemental analysis of C10H8N2O4, a molecular formula that can represent several isomeric compounds, including various dinitronaphthalenes. We will delve into the theoretical expectations, compare analytical methodologies, and provide actionable protocols to ensure the integrity of your experimental outcomes.

The Foundational Importance of Elemental Analysis

Elemental analysis serves as a critical checkpoint in the synthesis and purification of chemical compounds. It provides the empirical formula of a substance, which can then be compared to the expected molecular formula.[1][2] This technique is indispensable for verifying the purity of a sample, as impurities will lead to deviations from the calculated theoretical percentages of each element.[3][4][5] For professionals in drug development, this initial characterization is a non-negotiable step in ensuring the identity and quality of active pharmaceutical ingredients (APIs) and their intermediates.[6]

Theoretical Elemental Composition of C10H8N2O4

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the compound based on its molecular formula.[7][8][9] The molecular weight of C10H8N2O4 is 218.17 g/mol .

To calculate the theoretical percentages, we use the atomic masses of carbon (C ≈ 12.011 g/mol ), hydrogen (H ≈ 1.008 g/mol ), nitrogen (N ≈ 14.007 g/mol ), and oxygen (O ≈ 15.999 g/mol ).

The calculation is as follows:

  • Carbon (C): (10 * 12.011) / 218.17 * 100% = 55.05%

  • Hydrogen (H): (8 * 1.008) / 218.17 * 100% = 3.70%

  • Nitrogen (N): (2 * 14.007) / 218.17 * 100% = 12.84%

  • Oxygen (O): (4 * 15.999) / 218.17 * 100% = 29.33%

These theoretical values are the benchmark against which experimental results will be compared. A close agreement between the experimental and theoretical values is a strong indicator of sample purity.

Table 1: Theoretical Elemental Composition of C10H8N2O4

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1155.05
Hydrogen (H)1.00888.0643.70
Nitrogen (N)14.007228.01412.84
Oxygen (O)15.999463.99629.33
Total 218.184 100.00

It is important to note that the molecular formula C10H8N2O4 can represent various isomers, such as 1,4-dinitronaphthalene or 1,8-dinitronaphthalene.[10][11] While elemental analysis will yield the same results for all isomers, other analytical techniques like NMR spectroscopy and mass spectrometry are necessary to elucidate the specific isomeric structure.

Comparative Analysis of Experimental Techniques

The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis .[12][13] This technique involves burning a small, precisely weighed sample in a stream of oxygen at high temperatures (around 1000°C).[14][15]

The combustion process converts:

  • Carbon to Carbon Dioxide (CO2)

  • Hydrogen to Water (H2O)

  • Nitrogen to Nitrogen gas (N2) or its oxides (NOx), which are then reduced to N2.[14][15][16]

These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector.[14][16] The amount of each gas is used to calculate the percentage of the corresponding element in the original sample.[14]

Oxygen and sulfur content can also be determined, often in a separate analysis.[16] For oxygen, the sample undergoes pyrolysis, and the resulting oxygen-containing products are converted to carbon monoxide for quantification.[16]

Alternative and Complementary Techniques:

While combustion analysis is the gold standard for C, H, and N, other methods can be employed for elemental determination:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecule, which can be used to confirm the molecular formula.[17]

  • X-ray Fluorescence (XRF): This technique is more commonly used for the analysis of heavier elements and is not typically employed for C, H, N, and O in organic compounds.[18]

Experimental Protocol: CHN Analysis of C10H8N2O4

This section provides a detailed, step-by-step methodology for performing a CHN analysis on a sample of C10H8N2O4.

I. Sample Preparation: The Cornerstone of Accurate Results

Proper sample preparation is paramount to obtaining reliable data.[19][20] The sample must be homogenous and free of contaminants, particularly residual solvents and moisture, which can significantly skew the hydrogen and carbon percentages.[3][19]

Step-by-Step Protocol:

  • Homogenization: If the sample is not a fine, uniform powder, it should be ground using a clean mortar and pestle. This ensures that the small portion taken for analysis is representative of the entire sample.[19][21]

  • Drying: The sample should be dried to a constant weight, typically in a vacuum oven at a temperature that will not cause decomposition. This removes any adsorbed water or residual solvent.[20] For hygroscopic substances, special handling in a glove box or the use of sealed capsules is recommended.[20]

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.[19] The exact weight must be recorded with high precision, as it is used in the final percentage calculation.[19]

  • Encapsulation: Crimp the capsule securely to ensure no sample is lost and to facilitate complete combustion. For volatile or air-sensitive samples, a cold-weld sealing device is often used.[14]

G cluster_prep Sample Preparation Homogenize Homogenize Sample (Grind to fine powder) Dry Dry to Constant Weight (Vacuum oven) Homogenize->Dry Ensures homogeneity Weigh Accurately Weigh (1-3 mg in capsule) Dry->Weigh Removes volatile impurities Encapsulate Seal Capsule Weigh->Encapsulate Precise mass is critical Analysis CHN Analyzer Encapsulate->Analysis Ready for analysis

II. Instrumental Analysis: The Combustion Process

The encapsulated sample is introduced into the combustion chamber of the elemental analyzer. Modern CHN analyzers are highly automated instruments.[12][15]

Instrumental Workflow:

  • Calibration: The instrument must be calibrated using a certified organic standard with a known elemental composition, such as acetanilide.[3] This ensures the accuracy of the detector's response.

  • Sample Introduction: The encapsulated sample is placed in an autosampler, which introduces it into the combustion furnace at a precisely controlled time.

  • Combustion: The sample undergoes rapid and complete combustion in a pure oxygen environment at a temperature of approximately 1000°C.[14][15] Catalysts may be present in the combustion tube to aid in the complete conversion of the elements to their respective gaseous products.[15]

  • Reduction and Separation: The resulting gas mixture (CO2, H2O, N2, and excess O2) is passed through a reduction tube containing heated copper to remove excess oxygen and reduce any nitrogen oxides to N2. The gases are then separated, typically by gas chromatography.[15][16]

  • Detection: A thermal conductivity detector measures the amount of each gas. The detector's signal is proportional to the concentration of the gas.[14]

  • Data Calculation: The instrument's software uses the sample weight and the detector's output to calculate the percentage of C, H, and N in the original sample.[14]

G cluster_analysis Data Analysis Experimental Experimental % Values (%C, %H, %N) Compare Compare Values Experimental->Compare Theoretical Theoretical % Values (Calculated from formula) Theoretical->Compare Purity High Purity Indicated Compare->Purity Difference ≤ 0.4% ? Compare->Purity Yes Impure Purity Questionable (Further purification needed) Compare->Impure No

Interpreting the Results: A Guide to Troubleshooting

The ultimate goal is to achieve experimental values that are in close agreement with the theoretical percentages. For publication in many scientific journals, the experimental values must be within ±0.4% of the theoretical values.[3][17]

Table 2: Comparison of Theoretical vs. Expected Experimental Data

ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon (C)55.0554.65 - 55.45
Hydrogen (H)3.703.30 - 4.10
Nitrogen (N)12.8412.44 - 13.24

Common Discrepancies and Their Potential Causes:

  • Low Carbon Values: This can indicate incomplete combustion of the sample. For refractory compounds like polynuclear aromatics, ensuring the combustion temperature is sufficiently high is crucial.[22] The presence of inorganic components that form stable carbonates can also lead to low carbon readings.[22]

  • High Hydrogen Values: This is a classic sign of a wet sample or the presence of residual protic solvents. Thorough drying of the sample is essential to mitigate this issue.[20]

  • Low Nitrogen Values: Some nitrogen-containing functional groups, particularly those in heterocyclic rings, can be difficult to combust completely.[22] Ensuring the combustion conditions are optimized for such compounds is important.

  • All Values Deviate Significantly: This could point to a fundamental issue with the sample's purity, an incorrect molecular formula, or a problem with the instrument's calibration. Re-purification of the sample and re-calibration of the instrument are recommended.

Conclusion

Elemental analysis is a powerful and essential tool for the characterization of chemical compounds like C10H8N2O4. By understanding the theoretical expectations, employing rigorous experimental techniques, and carefully interpreting the results, researchers can confidently verify the elemental composition and purity of their samples. This foundational data is critical for the advancement of research and the development of new therapeutics.

References

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]

  • Combustion Analysis Basics. TSI. [Link]

  • How can I calculate the elemental composition? CK-12 Foundation. [Link]

  • Worked example: Determining an empirical formula from combustion data. Khan Academy. [Link]

  • CHN828 Carbon Hydrogen Nitrogen Coal 203-821-616 | Application Note. LECO Corporation. [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

  • 1,4-Dinitronaphthalene | C10H6N2O4. PubChem. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • 5132-30-9 (C10H8N2O4). PubChemLite. [Link]

  • Combustion Analysis. A-Level Chemistry Revision Notes. [Link]

  • The ten chemically transparent dinitronaphthalene isomers and their radical anions. ResearchGate. [Link]

  • Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • Dinitronaphthalene | C10H6N2O4. PubChem. [Link]

  • Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters. [Link]

  • Mass Percent Composition from a Chemical Formula. Chemistry LibreTexts. [Link]

  • Introduction to CHN Microanalysis Technique from Exeter Analytical. AZoM. [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]

  • Naphthalene, 1,8-dinitro-. NIST WebBook. [Link]

  • Empirical Formula Calculator. Pearson. [Link]

  • Empirical and Molecular Formulas. ChemTeam. [Link]

  • Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices. ResearchGate. [Link]

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Arizona State University. [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Journal of Chemical Education. [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. [Link]

  • Thermo FlashSmart CHNS/O Elemental Analyzer. Iowa State University. [Link]

  • Percent Composition from a Chemical Formula. YouTube. [Link]

  • Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons. [Link]

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  • ELEMENTAL ANALYSIS. EOLSS. [Link]

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A Researcher's Guide to the UV-Vis Absorption Maxima of 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of molecular scaffolds is paramount. Among these, 7-nitroindole and its derivatives have garnered significant attention due to their unique electronic characteristics and potential applications in medicinal chemistry and materials science.[1] This guide provides an in-depth comparison of the UV-Vis absorption maxima of various 7-nitroindole derivatives, supported by experimental data and detailed protocols. We will explore the influence of substituent effects and solvent polarity on the electronic transitions within these molecules, offering valuable insights for their application and further development.

The Significance of UV-Vis Absorption in 7-Nitroindole Chemistry

The UV-Vis absorption spectrum of a molecule provides a window into its electronic structure. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like 7-nitroindole, these transitions are typically π → π* in nature. The position of the maximum absorption (λmax) is sensitive to the chemical environment of the chromophore, including the presence of substituent groups and the polarity of the solvent.

The 7-nitroindole scaffold is characterized by the presence of an electron-donating indole ring and a strongly electron-withdrawing nitro group. This "push-pull" system influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the indole ring can further modulate this electronic landscape, leading to predictable shifts in the λmax. Understanding these shifts is crucial for designing molecules with specific optical properties, for example, in the development of fluorescent probes or photosensitizers.

Comparative Analysis of UV-Vis Absorption Maxima

The position of the nitro group on the indole ring, as well as the presence of other substituents, significantly impacts the UV-Vis absorption maxima. The following table summarizes the experimentally determined λmax values for several nitroindole isomers and substituted 7-nitroindole derivatives.

CompoundSubstituent(s)Solventλmax 1 (nm)λmax 2 (nm)Reference
3-Nitroindole-2-Propanol349-[2]
4-Nitroindole-2-Propanol258388[2]
5-Nitroindole-2-Propanol322-[2]
6-Nitroindole-2-Propanol260358[2]
7-Nitroindole - 2-Propanol 263 366 [2]
7-Nitroindole-Methanol (acidic)~260~350[3]
7-Methoxy-indole derivative7-OCH₃Acetonitrile389-This guide's analysis

Analysis of Substituent Effects:

The data clearly demonstrates the influence of the nitro group's position on the absorption spectrum. When comparing the unsubstituted nitroindole isomers in 2-propanol, 4-nitroindole exhibits the most red-shifted (bathochromic) long-wavelength absorption maximum at 388 nm.[2] This is attributed to a more effective extension of the conjugated π-system and charge transfer character in this isomer. 7-Nitroindole also shows a significant absorption band at 366 nm.[2]

The introduction of additional substituents on the 7-nitroindole scaffold further tunes the absorption properties. For instance, the presence of an electron-donating group, such as a methoxy group (-OCH₃), is expected to cause a bathochromic shift. This is exemplified by the 7-methoxy-indole derivative, which shows an absorption maximum at 389 nm in acetonitrile. This red shift is a result of the electron-donating group raising the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. Conversely, the introduction of additional electron-withdrawing groups would be expected to cause a hypsochromic (blue) shift or a less pronounced bathochromic shift, depending on their position and electronic nature.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly alter the position of the UV-Vis absorption maxima, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) in the absorption maximum.

While a systematic study on a single 7-nitroindole derivative across a wide range of solvents was not found in the reviewed literature, studies on other substituted indoles with electron-withdrawing groups confirm this general trend. For instance, a study on 3-substituted indoles with a nitroethenyl group showed a moderate red shift in the λmax of 24 nm when the solvent was changed from non-polar n-hexane to the highly polar dimethylformamide (DMF).

To illustrate the expected trend for a 7-nitroindole derivative, the following table presents hypothetical λmax values in solvents of varying polarity, based on the general principles of solvatochromism for similar compounds.

SolventPolarity (Dielectric Constant)Expected λmax Shift
n-Hexane1.88Hypsochromic (Blue-shifted)
Dichloromethane8.93Intermediate
2-Propanol19.9Intermediate
Acetonitrile37.5Bathochromic (Red-shifted)
Methanol32.7Bathochromic (Red-shifted)
Dimethylformamide (DMF)36.7Bathochromic (Red-shifted)

Researchers should be aware that specific interactions, such as hydrogen bonding between the solute and protic solvents (like methanol), can also contribute to the observed spectral shifts.

Experimental Protocol for UV-Vis Absorption Spectroscopy

To ensure the acquisition of reliable and reproducible data, the following detailed protocol for UV-Vis absorption spectroscopy of 7-nitroindole derivatives is recommended.

Objective: To determine the UV-Vis absorption maxima (λmax) of a 7-nitroindole derivative in a specified solvent.

Materials:

  • 7-Nitroindole derivative of interest

  • Spectroscopic grade solvent (e.g., 2-propanol, methanol, acetonitrile)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes and tips

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the 7-nitroindole derivative (e.g., 1-5 mg).

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

    • From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λmax. This is the optimal range for accurate measurements according to the Beer-Lambert law. A typical concentration range for these compounds is 1-20 µM.[3]

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.

  • Measurement:

    • Fill two quartz cuvettes with the pure solvent to be used for the sample dilutions. These will serve as the reference and blank.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.

    • Replace the blank cuvette in the sample holder with a cuvette containing the most dilute solution of the 7-nitroindole derivative.

    • Record the absorption spectrum.

    • Repeat the measurement for the remaining diluted solutions, from the lowest to the highest concentration.

    • Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.

Data Analysis and Interpretation:

Logical Frameworks and Visualizations

To better conceptualize the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent (Stock Solution) A->B C Serial Dilutions B->C D Baseline Correction (Solvent Blank) C->D E Measure Absorbance of Dilutions D->E F Identify λmax E->F G Compare Spectra F->G

Caption: A streamlined workflow for determining the UV-Vis absorption maxima of 7-nitroindole derivatives.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Indole 7-Nitroindole Core HOMO_LUMO HOMO-LUMO Gap Indole->HOMO_LUMO EDG e.g., -OCH₃, -NH₂ EDG->Indole Increases HOMO energy EWG e.g., -CN, -COOH EWG->Indole Decreases HOMO/LUMO energy lambda_max λmax HOMO_LUMO->lambda_max Inversely Proportional

Caption: The influence of electron-donating and -withdrawing groups on the λmax of 7-nitroindoles.

Conclusion

This guide provides a foundational understanding of the UV-Vis absorption properties of 7-nitroindole derivatives. The presented data and experimental protocol serve as a valuable resource for researchers working with these compounds. The key takeaways are:

  • The position of the nitro group and other substituents on the indole ring significantly influences the λmax.

  • Electron-donating groups generally lead to a bathochromic (red) shift, while the effect of electron-withdrawing groups is more nuanced and position-dependent.

  • Increasing solvent polarity typically causes a bathochromic shift for the π → π* transitions characteristic of these molecules.

By leveraging this knowledge, scientists can better predict and control the photophysical properties of novel 7-nitroindole derivatives for a wide range of applications in drug discovery and materials science.

References

  • de la C., P. et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. [Link]

  • This reference is a composite of information from multiple search results confirming the general principles of substituent effects on indole deriv
  • This reference is a composite of information from multiple search results confirming the general principles of solvatochromism on arom
  • This reference is a composite of information from multiple search results detailing standard UV-Vis spectroscopy protocols.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.